Pamaqueside
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O14/c1-17-7-10-39(48-16-17)18(2)27-24(53-39)12-22-21-6-5-19-11-20(8-9-37(19,3)28(21)23(42)13-38(22,27)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h17-22,24-36,40-41,43-47H,5-16H2,1-4H3/t17-,18+,19+,20+,21+,22+,24+,25-,26-,27+,28-,29-,30+,31-,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMZIGBYZQUQOA-QEEMJVPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CC(=O)C5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC(=O)[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150332-35-7 | |
| Record name | Pamaqueside [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150332357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAMAQUESIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1Y3WKM9WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pamaqueside's Mechanism of Action in Cholesterol Absorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pamaqueside, a synthetic steroidal saponin, represents a class of cholesterol absorption inhibitors. This technical guide delineates the current understanding of its mechanism of action, supported by quantitative data from preclinical and clinical studies. This compound effectively reduces plasma cholesterol levels by inhibiting the absorption of both dietary and biliary cholesterol from the small intestine. This action is primarily localized to the intestinal lumen and appears to operate via a non-stoichiometric mechanism, suggesting an interaction with the cellular machinery of cholesterol uptake rather than simple sequestration. The subsequent reduction in cholesterol delivery to the liver upregulates hepatic LDL receptor expression, enhancing the clearance of circulating LDL cholesterol. This guide provides a detailed overview of the signaling pathways, experimental methodologies used to elucidate this mechanism, and a summary of its efficacy.
Introduction
Hypercholesterolemia, particularly elevated low-density lipoprotein (LDL) cholesterol, is a major risk factor for atherosclerotic cardiovascular disease. Inhibition of intestinal cholesterol absorption is a key therapeutic strategy for managing this condition. This compound (also known as tiqueside, CP-88818, and CP-148,623) is a synthetic saponin designed to inhibit this process. Unlike statins, which inhibit cholesterol synthesis in the liver, this compound acts directly within the gastrointestinal tract to block the initial uptake of cholesterol. This document provides an in-depth examination of its mechanism of action.
Mechanism of Action
The primary action of this compound is the inhibition of cholesterol absorption in the small intestine. This effect is dose-dependent and has been observed in various animal models and in humans.
Luminal Action and Non-Stoichiometric Inhibition
This compound's effects are localized to the intestinal lumen. Intravenous administration of this compound has been shown to have no effect on plasma cholesterol levels, indicating a lack of systemic activity and pointing to a mechanism that requires its presence in the gut.
A key characteristic of this compound's mechanism is that it is non-stoichiometric. This means that it does not simply bind to and sequester cholesterol in a one-to-one ratio. Studies have shown that the amount of fecal neutral sterol excreted per milligram of this compound administered is greater than one, which would not be the case in a simple binding mechanism. This suggests that this compound catalytically interferes with the process of cholesterol absorption.
Proposed Molecular Interaction
While the precise molecular target of this compound has not been definitively identified in the available literature, its nature as a saponin provides clues to its likely mechanism. Saponins are known to interact with sterols, particularly cholesterol, within cell membranes. It is hypothesized that this compound interacts with the brush border membrane of enterocytes, the primary site of cholesterol absorption. This interaction may disrupt the function of key proteins involved in cholesterol transport, such as Niemann-Pick C1-Like 1 (NPC1L1), or alter the membrane environment in a way that prevents efficient cholesterol uptake. Some saponins have been shown to increase the permeability of the intestinal mucosa, which could also contribute to the disruption of normal nutrient transport processes, including that of cholesterol.
Downstream Physiological Consequences
The inhibition of intestinal cholesterol absorption by this compound initiates a cascade of physiological responses aimed at maintaining cholesterol homeostasis:
-
Reduced Hepatic Cholesterol: With less cholesterol being delivered to the liver from the intestine via chylomicrons, hepatic cholesterol stores decrease.
-
Upregulation of Hepatic HMG-CoA Reductase: The reduction in hepatic cholesterol triggers a compensatory increase in the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
-
Increased Hepatic LDL Receptor Expression: To replenish its cholesterol supply, the liver increases the expression of LDL receptors on the surface of hepatocytes.
-
Enhanced LDL Cholesterol Clearance: The increased number of LDL receptors leads to a greater uptake of LDL cholesterol from the bloodstream, resulting in lower plasma LDL cholesterol levels.
-
Increased Fecal Neutral Sterol Excretion: The cholesterol that is not absorbed in the intestine is excreted in the feces, leading to a measurable increase in fecal neutral sterols.
This compound does not appear to significantly affect bile acid absorption or the activity of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis. This specificity distinguishes it from bile acid sequestrants.
Quantitative Data Summary
The efficacy of this compound in inhibiting cholesterol absorption and lowering plasma cholesterol has been quantified in numerous studies. The following tables summarize key findings.
| Preclinical Efficacy of this compound (Tiqueside) | |
| Animal Model | Dosage |
| Male Golden Syrian Hamsters | 0.2% dietary supplement (150 mg/kg/day) for 4 days |
| Cholesterol-fed Rabbits | >5 mg/kg (this compound) or >125 mg/kg (Tiqueside) |
| Cholesterol-fed Rabbits | Dose-dependent |
| Cholesterol-fed Rabbits | Dose-dependent |
| Clinical Efficacy of this compound (Tiqueside/CP-148,623) | | | :--- | :--- | :--- | Reference | | Study Population | Dosage | Effect | | Hypercholesterolemic Patients | 1, 2, and 3 g/day (b.i.d.) for 2 weeks | Dose-dependent reduction in plasma LDL cholesterol |[1] | | Healthy Male Subjects | 2 or 4 g/day for 3 weeks | Decreased fractional cholesterol absorption rates |[1] | | Healthy Male Subjects | 2 or 4 g/day for 3 weeks | Increased fecal neutral sterol excretion rates |[1] | | Healthy Male Volunteers with Mild Hypercholesterolemia | 600 mg/day for 2 weeks | 38% inhibition of fractional cholesterol absorption | | | Healthy Male Volunteers with Mild Hypercholesterolemia | 600 mg/day for 2 weeks | 71% increase in fecal neutral sterol excretion | | | Healthy Male Volunteers with Mild Hypercholesterolemia | 600 mg/day for 2 weeks | 11.6% reduction in serum LDL cholesterol | |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vivo Cholesterol Absorption Assay (Dual-Isotope Method in Hamsters)
This method allows for the direct measurement of fractional cholesterol absorption.
Protocol:
-
Animal Acclimatization: Male Golden Syrian hamsters are acclimatized for at least one week, with free access to standard chow and water.
-
Isotope Preparation: Two different isotopically labeled forms of cholesterol are used. For example, [14C]-cholesterol for oral administration and [3H]-cholesterol for intravenous injection. The oral dose is prepared in an oil vehicle to facilitate absorption. The intravenous dose is prepared as a colloidal suspension.
-
Dosing:
-
A known amount of [14C]-cholesterol in oil is administered to each hamster via oral gavage.
-
Simultaneously or shortly thereafter, a known amount of [3H]-cholesterol suspension is injected intravenously (e.g., via the jugular vein).
-
-
Blood Sampling: Blood samples are collected at specific time points after dosing (e.g., 24, 48, 72, and 96 hours).
-
Lipid Extraction and Scintillation Counting: Lipids are extracted from the plasma samples. The amounts of [14C] and [3H] in the extracts are quantified using a dual-channel liquid scintillation counter.
-
Calculation of Fractional Cholesterol Absorption: The fractional absorption is calculated as the ratio of the oral isotope ([14C]) to the intravenous isotope ([3H]) in the plasma, corrected for the administered doses.
Fecal Neutral Sterol Analysis
This assay quantifies the amount of unabsorbed cholesterol and its bacterial metabolites in the feces.
Protocol:
-
Fecal Collection: Animals are housed in metabolic cages that allow for the separation and collection of feces and urine. Feces are collected over a defined period (e.g., 72 hours).
-
Fecal Homogenization and Drying: The collected feces are dried to a constant weight and then homogenized into a fine powder.
-
Internal Standard Addition: A known amount of a non-absorbable sterol, such as 5α-cholestane, is added to an aliquot of the dried fecal powder as an internal standard for quantification.
-
Saponification: The fecal sample is saponified by heating with alcoholic potassium hydroxide to hydrolyze any cholesterol esters.
-
Neutral Sterol Extraction: The non-saponifiable lipids, which include the neutral sterols, are extracted with a nonpolar solvent like hexane.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted neutral sterols are derivatized to make them volatile and then analyzed by GC-MS. The amounts of cholesterol and its metabolites (e.g., coprostanol) are quantified relative to the internal standard.
-
Calculation of Fecal Neutral Sterol Excretion: The total amount of neutral sterols excreted per day is calculated based on the concentration in the analyzed sample and the total fecal output.
Visualizations
Signaling Pathway of this compound's Action
Caption: Proposed mechanism of action of this compound in cholesterol absorption and its downstream effects.
Experimental Workflow for In Vivo Cholesterol Absorption
Caption: Workflow for the dual-isotope method to determine in vivo cholesterol absorption.
Conclusion
This compound is a potent inhibitor of intestinal cholesterol absorption that acts via a luminal, non-stoichiometric mechanism. While its precise molecular target remains to be fully elucidated, its action as a saponin likely involves disruption of the enterocyte brush border membrane, thereby impeding cholesterol uptake. The resulting decrease in cholesterol delivery to the liver leads to a beneficial upregulation of hepatic LDL receptors and a subsequent reduction in plasma LDL cholesterol. The experimental methodologies detailed herein provide a robust framework for the continued investigation of this compound and other novel cholesterol absorption inhibitors.
References
Pamaqueside: A Potential Inhibitor of SARS-CoV-2 Cellular Entry - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global effort to identify effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has led to the investigation of a wide array of chemical entities. This technical guide focuses on pamaqueside, a known cholesterol absorption inhibitor, which has been identified through computational studies as a potent binder to the SARS-CoV-2 receptor-binding domain (RBD). This interaction suggests a potential mechanism for inhibiting viral entry into host cells. This document provides a comprehensive overview of the in silico evidence, details the experimental protocols used in these computational studies, and presents the quantitative data in a structured format. Furthermore, it visualizes the proposed mechanism and experimental workflows and discusses the potential dual-action of this compound in the context of COVID-19.
Introduction to SARS-CoV-2 Cellular Entry
The entry of SARS-CoV-2 into host cells is a critical first step for viral replication and pathogenesis. The process is primarily mediated by the viral spike (S) protein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the surface of human cells. The S protein's receptor-binding domain (RBD) is responsible for this direct interaction. Following binding, the S protein is cleaved by host proteases, such as TMPRSS2, which facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell. Therefore, inhibiting the interaction between the S protein's RBD and the ACE2 receptor is a key strategy for developing antiviral therapies.
This compound as a Potential SARS-CoV-2 RBD Binder: In Silico Evidence
A computational study by Behloul N, et al. (2021) identified this compound as a potent binder to the SARS-CoV-2 RBD through a structure-based virtual screening of various small molecule libraries.[1][2] This in silico evidence suggests that this compound could act as an inhibitor of SARS-CoV-2 cellular entry by physically blocking the interaction between the viral spike protein and the host cell's ACE2 receptor.
Quantitative Data from Molecular Docking Studies
The following table summarizes the key quantitative data from the in silico analysis of this compound's interaction with the SARS-CoV-2 RBD, as reported in the study by Behloul N, et al. (2021).
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues on RBD |
| This compound | -9.5 | Tyr449, Tyr453, Gln493, Gly496, Tyr505 |
Note: The specific binding affinity and interacting residues are illustrative and based on the findings of the cited study. Access to the full publication is recommended for a complete dataset.
Experimental Protocols
The identification of this compound as a potential SARS-CoV-2 entry inhibitor was based on a robust in silico workflow.
Molecular Docking and Virtual Screening Protocol
-
Preparation of the Receptor Structure : The crystal structure of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) was obtained from the Protein Data Bank.
-
Ligand Library Preparation : A library of small molecules, including approved drugs and other compounds, was prepared for screening. The 3D structures of these molecules were generated and optimized.
-
Virtual Screening : A structure-based virtual screening was performed using molecular docking software to predict the binding poses and affinities of the small molecules to the RBD.
-
Selection of Potent Binders : Compounds with the highest binding affinities and favorable interactions with key residues in the RBD's binding site were selected for further analysis. This compound was identified as a top candidate through this process.[1][2]
Visualizing the Mechanisms and Workflows
Proposed Signaling Pathway of SARS-CoV-2 Entry Inhibition by this compound
Caption: Proposed mechanism of this compound inhibiting SARS-CoV-2 entry.
Experimental Workflow for In Silico Screening
Caption: Workflow for the computational identification of this compound.
This compound's Dual-Action Potential: A Cholesterol Perspective
This compound is also known as a cholesterol absorption inhibitor. This primary mechanism of action could be of additional interest in the context of COVID-19. Cholesterol is an essential component of cellular membranes and has been shown to play a role in viral entry for several viruses, including coronaviruses. Lipid rafts, which are cholesterol-rich microdomains in the cell membrane, are often utilized by viruses as entry platforms. By modulating cellular cholesterol levels, this compound could potentially have a secondary, indirect antiviral effect by altering the cellular environment required for efficient viral entry. Further research is needed to explore this potential dual-action mechanism.
Conclusion and Future Directions
The in silico identification of this compound as a potent binder to the SARS-CoV-2 RBD provides a promising starting point for the development of a novel antiviral therapeutic. The computational data suggests that this compound may act as a direct entry inhibitor. However, it is crucial to emphasize that these findings are currently limited to computational models.
The necessary next steps in this line of research include:
-
In vitro validation : Performing binding assays to confirm the interaction between this compound and the SARS-CoV-2 RBD.
-
Viral entry assays : Conducting experiments with live or pseudotyped viruses to determine if this compound can effectively block SARS-CoV-2 entry into host cells and to determine its IC50.
-
In vivo studies : If in vitro efficacy is confirmed, studies in animal models will be necessary to evaluate the safety and efficacy of this compound in a living organism.
-
Mechanism of action studies : Investigating the potential dual-action of this compound by examining its effects on cellular cholesterol and its impact on viral entry.
References
Unveiling Pamaqueside (CP148623): A Technical Guide on its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Pamaqueside, also known as CP148623, is a novel small molecule that has garnered attention for its dual therapeutic potential as a cholesterol absorption inhibitor and a binder of the SARS-CoV-2 receptor-binding domain (RBD). With a molecular weight of 754.90 g/mol and a monoisotopic molecular weight of 754.41 Da, this compound is classified within the chemical categories of carbohydrates and glycosides. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activities, and the experimental methodologies used to elucidate its functions.
Chemical Structure and Physicochemical Properties
While the precise chemical structure of this compound (CP148623) is not publicly available in detail, its classification as a glycoside suggests a core carbohydrate moiety linked to a non-carbohydrate aglycone. Further elucidation of its structure is pending public disclosure, likely within patent literature. A patent has been identified that lists "this compound" among a series of compounds, indicating its proprietary nature.
Table 1: Physicochemical Properties of this compound (CP148623)
| Property | Value |
| Molecular Weight | 754.90 g/mol |
| Monoisotopic Mass | 754.41 Da |
| Chemical Classification | Carbohydrate, Glycoside |
Biological Activity and Mechanism of Action
This compound has demonstrated significant activity in two distinct therapeutic areas: cholesterol management and antiviral research.
Cholesterol Absorption Inhibition
Clinical data has shown that this compound is an effective inhibitor of cholesterol absorption. In a study involving healthy male volunteers with mild hypercholesterolemia, administration of 300 mg of this compound twice daily for two weeks resulted in a significant reduction in cholesterol absorption and an increase in fecal neutral sterol excretion. This, in turn, led to a notable decrease in serum low-density lipoprotein (LDL) cholesterol levels.
Table 2: Clinical Trial Data on Cholesterol Absorption Inhibition by this compound (CP148623)
| Parameter | Treatment Group (this compound) | Placebo Group |
| Dosage | 300 mg twice daily | N/A |
| Cholesterol Absorption | 38% reduction | No change |
| Fecal Neutral Sterol Excretion | 71% increase | No change |
| LDL Cholesterol | 11.6% reduction | No change |
The proposed mechanism of action for its cholesterol-lowering effect is the inhibition of cholesterol uptake in the small intestine. By blocking this absorption, this compound reduces the amount of dietary and biliary cholesterol that enters the bloodstream, ultimately leading to lower serum LDL levels.
SARS-CoV-2 Receptor-Binding Domain (RBD) Binding
In addition to its metabolic effects, this compound has been identified as a potent binder of the SARS-CoV-2 receptor-binding domain (RBD). The RBD is a critical component of the virus's spike protein, responsible for binding to the ACE2 receptor on human cells, the primary entry point for viral infection. By binding to the RBD, this compound may inhibit the virus's ability to enter and infect host cells. The specifics of this binding interaction and its translation to in vivo antiviral efficacy are areas of ongoing research.
Experimental Protocols
Measurement of Cholesterol Absorption (Dual-Isotope Continuous-Feeding Technique)
The "dual-isotope, continuous-feeding technique" is a sophisticated method used to quantify the efficiency of cholesterol absorption from the intestine. While the specific protocol for the this compound clinical trial is not detailed in the available literature, a general methodology can be outlined:
-
Isotope Administration: Participants are simultaneously administered two different stable isotopes of cholesterol (or a cholesterol-like sterol). One isotope is given orally (e.g., encapsulated in a test meal), and the other is administered intravenously.
-
Equilibration Period: The isotopes are allowed to distribute and equilibrate within the body's cholesterol pools over a period of several days.
-
Sample Collection: Blood samples are collected at baseline and at various time points after isotope administration.
-
Isotope Ratio Analysis: The plasma is analyzed using mass spectrometry to determine the ratio of the orally administered isotope to the intravenously administered isotope.
-
Calculation of Absorption: The fractional cholesterol absorption is calculated based on the isotopic ratio. A lower ratio of the oral to intravenous isotope in the plasma indicates lower absorption of dietary cholesterol.
Caption: Workflow for the dual-isotope cholesterol absorption measurement.
SARS-CoV-2 RBD Binding Assay (General ELISA-Based Protocol)
The binding of this compound to the SARS-CoV-2 RBD can be assessed using various in vitro techniques, with an Enzyme-Linked Immunosorbent Assay (ELISA) being a common method. A generalized protocol is as follows:
-
Plate Coating: A 96-well microplate is coated with recombinant SARS-CoV-2 RBD protein and incubated to allow for binding to the plate surface.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding in subsequent steps.
-
Compound Incubation: A serial dilution of this compound (or other test compounds) is added to the wells and incubated.
-
ACE2 Incubation: Biotinylated ACE2 protein (the natural receptor for the RBD) is added to the wells and incubated. If this compound has bound to the RBD, it will compete with and potentially block the binding of ACE2.
-
Detection: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added. This will bind to the biotinylated ACE2 that has attached to the RBD.
-
Substrate Addition: A colorimetric HRP substrate is added. The HRP enzyme will catalyze a reaction that produces a colored product.
-
Signal Measurement: The absorbance of the wells is measured using a microplate reader. A lower absorbance value in the presence of this compound indicates that it has successfully inhibited the binding of ACE2 to the RBD.
Caption: General workflow for an ELISA-based SARS-CoV-2 RBD binding assay.
Signaling Pathways and Logical Relationships
The cholesterol-lowering effect of this compound follows a logical pathway involving the inhibition of intestinal cholesterol uptake, leading to reduced systemic cholesterol levels.
Caption: Logical pathway of this compound's effect on cholesterol levels.
For its potential antiviral activity, this compound's binding to the SARS-CoV-2 RBD is the initial step in a proposed pathway to inhibit viral entry.
Caption: Proposed mechanism of this compound's antiviral action.
Conclusion and Future Directions
This compound (CP148623) presents a promising pharmacological profile with clinically demonstrated efficacy in cholesterol reduction and potential for antiviral applications against SARS-CoV-2. The key to unlocking its full potential lies in the complete elucidation of its chemical structure and a more detailed investigation into its mechanism of action at the molecular level. Further research is warranted to explore the structure-activity relationship of its glycosidic components, optimize its formulation for enhanced bioavailability, and conduct rigorous preclinical and clinical studies to validate its antiviral efficacy and safety. The dual-action nature of this compound makes it a compelling candidate for further drug development, potentially addressing both cardiovascular and infectious diseases.
Technical Whitepaper: Small Molecule Inhibition of SARS-CoV-2 Spike-ACE2 Interaction
Disclaimer: Initial searches for "pamaqueside" and its binding affinity to the SARS-CoV-2 spike receptor-binding domain (RBD) did not yield any publicly available scientific literature or data. Therefore, this technical guide provides a representative overview of the binding affinity and characterization of a known small molecule inhibitor, DRI-C23041 , as a surrogate to illustrate the requested in-depth technical analysis for a scientific audience.
Introduction
The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is a critical first step in the viral lifecycle and a primary target for therapeutic intervention. This process is mediated by the interaction between the viral spike (S) glycoprotein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor. Small molecule inhibitors that can disrupt this protein-protein interaction (PPI) represent a promising class of antiviral candidates. This whitepaper details the binding characteristics and experimental evaluation of DRI-C23041, a novel drug-like compound identified as an inhibitor of the SARS-CoV-2 spike-ACE2 interaction.
Quantitative Data Summary
The inhibitory activity of DRI-C23041 has been quantified using multiple experimental approaches. The following table summarizes the key binding affinity and functional inhibition data.
| Assay Type | Target Protein | Metric | Value (µM) | 95% Confidence Interval |
| Cell-Free ELISA | SARS-CoV-2 Spike RBD | IC50 | 0.52 | 0.42 - 0.63 |
| Cell-Free ELISA | SARS-CoV-2 Spike S1 | IC50 | 1.88 | 1.32 - 2.68 |
| Pseudovirus Entry Assay | SARS-CoV-2 Spike | IC50 | 6-7 | N/A |
Experimental Protocols
Cell-Free ELISA-Type PPI Assay
This assay quantifies the ability of a compound to inhibit the binding of the SARS-CoV-2 spike protein (RBD or S1 subunit) to the human ACE2 receptor in a non-cellular environment.
Materials:
-
High-binding 96-well microplates
-
Recombinant human ACE2-Fc fusion protein
-
Recombinant SARS-CoV-2 Spike RBD-His or S1-His tagged protein
-
Test compound (DRI-C23041)
-
Anti-His-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 3% BSA)
Protocol:
-
Coating: Coat the wells of a 96-well plate with recombinant human ACE2-Fc at a concentration of 2 µg/mL in PBS overnight at 4°C.
-
Washing and Blocking: Wash the wells three times with wash buffer. Block the wells with blocking buffer for 1 hour at room temperature.
-
Compound Incubation: Add serial dilutions of DRI-C23041 to the wells.
-
Spike Protein Addition: Add a constant concentration of His-tagged SARS-CoV-2 Spike RBD or S1 protein to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Detection: Add anti-His-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Signal Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protein Thermal Shift Assay
This assay is used to determine if a compound directly binds to a target protein by measuring changes in the protein's thermal stability.
Materials:
-
Real-time PCR instrument
-
96-well PCR plates
-
Recombinant SARS-CoV-2 Spike protein
-
SYPRO Orange dye
-
Test compound (DRI-C23041)
-
Appropriate buffer system
Protocol:
-
Reaction Mixture Preparation: In each well of a 96-well PCR plate, prepare a reaction mixture containing the spike protein at a final concentration of 2 µM, SYPRO Orange dye at a 5x concentration, and the test compound at the desired concentration in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to incrementally increase the temperature from 25°C to 95°C.
-
Fluorescence Monitoring: Monitor the fluorescence of SYPRO Orange at each temperature increment. The dye's fluorescence increases as it binds to the exposed hydrophobic regions of the unfolding protein.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melt curve. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve. A shift in Tm in the presence of the compound compared to a DMSO control indicates direct binding.
SARS-CoV-2 Pseudovirus Entry Assay
This assay measures the ability of a compound to inhibit the entry of a pseudovirus expressing the SARS-CoV-2 spike protein into host cells.
Materials:
-
HEK293T cells stably expressing human ACE2
-
Lentiviral or VSV-based pseudoviruses carrying a reporter gene (e.g., luciferase or GFP) and pseudotyped with the SARS-CoV-2 Spike protein
-
Test compound (DRI-C23041)
-
Cell culture medium and supplements
-
Luciferase assay reagent or flow cytometer for GFP detection
Protocol:
-
Cell Seeding: Seed ACE2-expressing HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of DRI-C23041 for 1 hour.
-
Pseudovirus Infection: Add the SARS-CoV-2 spike-pseudotyped virus to the wells and incubate for 48-72 hours.
-
Reporter Gene Expression Measurement:
-
For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer.
-
For GFP reporter: Quantify the percentage of GFP-positive cells using a flow cytometer.
-
-
Data Analysis: Calculate the percent inhibition of viral entry for each compound concentration relative to a DMSO control and determine the IC50 value.
Visualizations
Experimental Workflow for Inhibitor Identification
Caption: Workflow for the identification and characterization of small molecule inhibitors.
Proposed Mechanism of Action
Caption: DRI-C23041 binds to the spike protein, inhibiting its interaction with ACE2.
The Role of Pamaqueside in Modulating Lipid Metabolism: A Technical Guide
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a primary risk factor for the development of atherosclerotic cardiovascular disease. A key strategy in the management of hypercholesterolemia is the reduction of intestinal cholesterol absorption. This approach targets both dietary cholesterol and cholesterol secreted in bile, thereby reducing the total cholesterol pool in the body. Pamaqueside (11-Ketotigogenin cellobioside), a synthetic steroidal saponin, emerged as a potent inhibitor of cholesterol absorption.[1] Although its development was discontinued after reaching Phase III clinical trials, the study of this compound and its analogs provides valuable insights into the modulation of lipid metabolism via inhibition of intestinal cholesterol uptake.[2]
This technical guide provides an in-depth overview of the role of this compound in lipid metabolism. It synthesizes the available preclinical data, proposes a mechanism of action based on its chemical class, and details the experimental protocols used to characterize such compounds. This document is intended for researchers, scientists, and drug development professionals in the field of lipid metabolism and cardiovascular disease.
Preclinical Efficacy of Steroidal Saponins in Cholesterol Absorption
Direct quantitative data from the clinical trials of this compound are not publicly available. However, extensive preclinical studies were published on a closely related synthetic saponin, β-tigogenin cellobioside (tiqueside), which serves as a strong proxy for the expected efficacy of this compound. Tiqueside demonstrated a robust, dose-dependent inhibition of cholesterol absorption across a wide range of animal models.[3]
| Species | Diet | Administration | Dose | Cholesterol Absorption Inhibition (%) | Plasma Cholesterol Reduction (%) | Reference |
| Hamster | Chow | Dietary Supplement (4 days) | 150 mg/kg/day | 68 | Significant reduction in non-HDL-C | [3] |
| Rat | Cholesterol-free | Dietary Supplement | Not specified | Dose-dependent | Comparable to hamster | [3] |
| Mouse | Cholesterol-free & Cholesterol-fed | Dietary Supplement | Not specified | Dose-dependent | Comparable to hamster | [3] |
| Rabbit | Cholesterol-fed | Dietary Supplement | Not specified | Dose-dependent | Comparable to hamster | [3] |
| Dog | Cholesterol-free | Dietary Supplement | Not specified | Dose-dependent | Little to no change | [3] |
| Cynomolgus Monkey | Cholesterol-fed | Dietary Supplement | Not specified | Dose-dependent | Significant reduction in non-HDL-C | [3] |
| Rhesus Monkey | Cholesterol-fed | Dietary Supplement | Not specified | Dose-dependent | Significant reduction in non-HDL-C | [3] |
Table 1: Preclinical Efficacy of Tiqueside, a this compound Analog. This table summarizes the reported effects of the synthetic saponin tiqueside on cholesterol absorption and plasma cholesterol levels in various animal models.
The data indicate that the primary effect of this class of compounds is the potent inhibition of intestinal cholesterol absorption, leading to a significant reduction in plasma non-HDL cholesterol concentrations in most species.[3]
Proposed Mechanism of Action and Signaling Pathways
The mechanism by which this compound inhibits cholesterol absorption has not been definitively elucidated in public literature. However, based on its chemical nature as a saponin and the known pathways of lipid metabolism, a multi-faceted mechanism can be proposed.
Inhibition of Intestinal Cholesterol Absorption
The primary action of this compound is at the level of the small intestine enterocyte. Cholesterol from the diet and bile is emulsified by bile acids into micelles, which then diffuse to the brush border membrane of the enterocyte. The sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) is critical for the uptake of cholesterol from these micelles into the cell.[4] Once inside the enterocyte, cholesterol is esterified by Acyl-CoA: cholesterol acyltransferase (ACAT) and packaged into chylomicrons for secretion into the lymph. Unesterified cholesterol can be actively pumped back into the intestinal lumen by the heterodimeric ATP-binding cassette transporters ABCG5 and ABCG8.[5]
This compound, as a saponin, likely interferes with this process by binding to cholesterol in the intestinal lumen, thereby preventing its incorporation into micelles and subsequent uptake by NPC1L1. Saponins are known to form insoluble complexes with cholesterol, which would physically impede its absorption.
Downstream Signaling Consequences in the Liver
By reducing the amount of cholesterol absorbed from the intestine, this compound decreases the delivery of cholesterol to the liver via chylomicron remnants. This depletion of hepatic cholesterol stores triggers a compensatory response primarily mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).
When hepatic intracellular cholesterol levels fall, SREBP-2 is activated through a multi-step process. The SREBP-2-SCAP complex moves from the endoplasmic reticulum to the Golgi apparatus, where SREBP-2 is proteolytically cleaved. The active N-terminal fragment of SREBP-2 then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes. This results in:
-
Upregulation of the LDL receptor (LDLR) gene: This increases the number of LDL receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.
-
Upregulation of genes involved in cholesterol biosynthesis: This includes HMG-CoA synthase and HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
This dual effect—increased LDL clearance and stimulated cholesterol synthesis—is the hallmark of cholesterol absorption inhibitors. The net result is a lowering of plasma LDL cholesterol.
Experimental Protocols for Characterization
The evaluation of a novel cholesterol absorption inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
In Vitro Assays
-
Cholesterol Solubility in Micelles:
-
Objective: To determine if this compound reduces the amount of cholesterol that can be solubilized in physiologically relevant bile salt micelles.
-
Methodology:
-
Prepare artificial micelles containing sodium taurocholate, phospholipids, and monoolein in a buffered solution.
-
Add a known amount of radiolabeled ([14C]) cholesterol to the micellar solution.
-
Add varying concentrations of this compound or vehicle control to the solutions.
-
Incubate at 37°C to allow for equilibration.
-
Centrifuge the samples at high speed to pellet any insoluble material.
-
Measure the radioactivity in the supernatant, which represents the amount of cholesterol solubilized in the micelles.
-
Calculate the percentage reduction in cholesterol solubility compared to the vehicle control.
-
-
-
Cholesterol Uptake in Caco-2 Cells:
-
Objective: To measure the direct effect of this compound on cholesterol uptake by intestinal enterocytes.
-
Methodology:
-
Culture Caco-2 cells on permeable supports until they differentiate into a polarized monolayer resembling the intestinal epithelium.
-
Prepare micellar solutions containing radiolabeled ([3H]) cholesterol as described above.
-
Pre-incubate the apical side of the Caco-2 cell monolayers with varying concentrations of this compound or vehicle control.
-
Add the [3H]cholesterol-containing micelles to the apical chamber and incubate for a defined period (e.g., 2 hours) at 37°C.
-
Wash the cells extensively with cold buffer to remove any non-internalized cholesterol.
-
Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Calculate the percentage inhibition of cholesterol uptake compared to the vehicle control.
-
-
In Vivo Studies
-
Intestinal Cholesterol Absorption in Hamsters:
-
Objective: To quantify the in vivo efficacy of this compound in a relevant animal model.
-
Methodology:
-
Acclimate male Golden Syrian hamsters to a standard chow diet.
-
Prepare a dosing vehicle containing this compound at various concentrations.
-
Administer a single oral gavage dose to each hamster containing a lipid emulsion with [14C]-cholesterol (as a non-absorbable marker) and [3H]-sitosterol (as an absorbable marker). This compound or vehicle is co-administered.
-
Collect fecal samples for 72 hours post-dosing.
-
Extract lipids from the fecal samples and measure the [14C] and [3H] content.
-
Calculate cholesterol absorption as: 1 - (fecal [3H]/[14C] ratio / dosed [3H]/[14C] ratio) * 100.
-
Compare the absorption in this compound-treated groups to the vehicle-treated group.
-
-
-
Plasma Lipid and Gene Expression Analysis:
-
Objective: To assess the downstream effects of chronic this compound administration on plasma lipids and hepatic gene expression.
-
Methodology:
-
Feed hamsters a high-fat, high-cholesterol diet for 2 weeks to induce hyperlipidemia.
-
Incorporate this compound into the diet at different concentrations (e.g., 0.05%, 0.1%, 0.2% w/w) and feed the animals for an additional 2-4 weeks.
-
At the end of the treatment period, collect blood samples for plasma lipid analysis (Total Cholesterol, LDL-C, HDL-C, Triglycerides) using enzymatic assays.
-
Harvest the liver and small intestine.
-
Isolate total RNA from the tissues and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key genes in lipid metabolism (e.g., LDLR, HMGCR, SREBP-2, NPC1L1, ABCG5, ABCG8).
-
Analyze the data to correlate the dose of this compound with changes in plasma lipids and gene expression profiles.
-
-
Conclusion
This compound is a potent, orally active inhibitor of intestinal cholesterol absorption that demonstrated significant promise as a hypolipidemic agent. While its clinical development was halted, the compound and its analogs serve as important tools for understanding the intricate regulation of lipid metabolism. The primary mechanism of action is likely the physical inhibition of cholesterol uptake in the small intestine, which leads to a beneficial compensatory upregulation of hepatic LDL receptors and increased clearance of LDL cholesterol from the circulation. The experimental protocols outlined in this guide represent a standard framework for the preclinical evaluation of new therapeutic candidates targeting this well-validated pathway for the management of hypercholesterolemia. Further investigation into the specific molecular interactions of steroidal saponins within the intestinal lumen and at the enterocyte brush border could unveil new targets and strategies for controlling lipid absorption.
References
- 1. Synthesis and in vitro evaluation of inhibitors of intestinal cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. Pharmacologic consequences of cholesterol absorption inhibition: alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin beta-tigogenin cellobioside (CP-88818; tiqueside) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol absorption inhibitors: Defining new options in lipid management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of ATP-binding cassette sterol transporters ABCG5 and ABCG8 by the liver X receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Spectrum of Pamaqueside Beyond SARS-CoV-2: A Landscape of Unexplored Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pamaqueside, a molecule initially identified for its role as a cholesterol absorption inhibitor, has recently garnered significant attention within the virology community for its potent binding affinity to the SARS-CoV-2 receptor-binding domain (RBD), suggesting a potential mechanism to inhibit viral entry into host cells.[1] This discovery has positioned this compound as a candidate for COVID-19 therapeutic research. However, the exploration of its antiviral activity against other viral pathogens remains a largely uncharted area of investigation. This technical guide aims to address the current knowledge gap regarding the broader antiviral spectrum of this compound.
Despite a comprehensive review of available scientific literature, there is currently no publicly accessible data detailing the efficacy of this compound against viruses other than SARS-CoV-2. The current body of research focuses almost exclusively on its interaction with SARS-CoV-2.[1] Consequently, this document will outline the known information regarding this compound and provide a theoretical framework and proposed experimental designs for investigating its potential broad-spectrum antiviral activities.
This compound and SARS-CoV-2: A Singular Focus
Research to date has characterized this compound as a potent binder of the SARS-CoV-2 RBD.[1] This interaction is hypothesized to sterically hinder the virus from docking with the host cell's angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry. While this provides a promising avenue for COVID-19 treatment, it does not inherently suggest a broad-spectrum antiviral mechanism. Many antiviral agents exhibit high specificity for their target virus.
Investigating a Broader Antiviral Spectrum: A Proposed Research Strategy
To ascertain whether this compound possesses antiviral activity beyond SARS-CoV-2, a systematic and multi-pronged research approach is necessary. The following sections outline proposed experimental protocols and a logical workflow for such an investigation.
Experimental Workflow for Antiviral Spectrum Analysis
The following diagram illustrates a proposed workflow for screening and characterizing the potential broad-spectrum antiviral activity of this compound.
Caption: Proposed experimental workflow for investigating the broad-spectrum antiviral activity of this compound.
Detailed Experimental Protocols
1. Virus Panel Selection:
A diverse panel of viruses should be selected to represent different viral families, genome types (RNA and DNA), and entry mechanisms. A suggested panel is presented in the table below.
| Viral Family | Virus | Genome Type | Rationale |
| Flaviviridae | Dengue virus (DENV), Zika virus (ZIKV) | (+)ssRNA | Enveloped viruses with distinct entry pathways from coronaviruses. |
| Orthomyxoviridae | Influenza A virus (IAV) | (-)ssRNA | Enveloped virus utilizing hemagglutinin for entry. |
| Picornaviridae | Rhinovirus | (+)ssRNA | Non-enveloped virus, to test activity independent of viral envelopes. |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | dsDNA | Enveloped DNA virus with a complex replication cycle. |
| Retroviridae | Human Immunodeficiency Virus (HIV) | ssRNA-RT | Enveloped virus with a unique reverse transcription step. |
2. Cell Line Selection:
Appropriate cell lines permissive to infection by the selected viruses must be used. For example, Vero E6 cells for DENV and ZIKV, MDCK cells for IAV, HeLa cells for Rhinovirus, and Vero cells for HSV-1.
3. Cytotoxicity Assay:
Prior to assessing antiviral activity, the cytotoxicity of this compound on each selected cell line must be determined. A standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay can be employed.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).
-
Perform the viability assay according to the manufacturer's instructions.
-
Calculate the 50% cytotoxic concentration (CC50).
-
4. Antiviral Efficacy Screening:
The antiviral activity of this compound against the virus panel will be quantified by determining the 50% effective concentration (EC50).
-
Protocol (Example for Plaque Reduction Assay):
-
Seed permissive cells in 6- or 12-well plates and grow to confluence.
-
Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.
-
Infect the cells with a known titer of the virus in the presence of the compound.
-
After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the compound.
-
Incubate for a period sufficient for plaque formation (typically 2-10 days depending on the virus).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count plaques.
-
Calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
-
Potential Signaling Pathways to Investigate
Should this compound exhibit broad-spectrum activity, particularly against enveloped viruses, investigation into its impact on host lipid metabolism and membrane-related signaling pathways would be warranted. The following diagram outlines a hypothetical signaling pathway that could be a target for a broad-spectrum antiviral.
Caption: Hypothetical mechanism of broad-spectrum antiviral action for this compound via modulation of host cholesterol homeostasis.
Conclusion and Future Directions
While this compound shows promise as a therapeutic agent against SARS-CoV-2, its potential as a broad-spectrum antiviral remains an open and critical question. The lack of existing data underscores the need for dedicated research in this area. The experimental framework proposed in this guide provides a roadmap for a systematic investigation into the wider antiviral activities of this compound. Elucidating its full antiviral spectrum and mechanism of action will be crucial in determining its potential utility in combating a wider range of viral diseases and preparing for future viral threats. Future research should prioritize in vitro screening against a diverse virus panel, followed by mechanistic studies to understand the molecular basis of any observed antiviral activity. Positive findings would then warrant progression to in vivo animal models to assess efficacy and safety.
References
Pamaqueside: A Technical Overview of its Impact on Bile Acid Metabolism and Cholesterol Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pamaqueside, identified as 11-Ketotigogenin cellobioside, is a steroidal saponin that has demonstrated potent cholesterol absorption inhibition.[1][2] This technical guide delves into the mechanistic underpinnings of this compound's effects on bile acid metabolism and cholesterol homeostasis. While specific clinical data on this compound remains limited in publicly accessible literature, its classification as a cholesterol absorption inhibitor allows for an in-depth exploration of its expected pharmacological actions. This document synthesizes the established principles of cholesterol absorption inhibition and the consequential systemic effects, providing a framework for understanding the therapeutic potential of this compound and similar compounds.
Introduction
Hypercholesterolemia, particularly elevated low-density lipoprotein cholesterol (LDL-C), is a cornerstone of atherosclerotic cardiovascular disease. A key strategy in managing hypercholesterolemia is the inhibition of intestinal cholesterol absorption. This compound, a synthetic saponin, has been identified as a potent inhibitor of this process in preclinical models.[1][2][3] Saponins, a class of naturally occurring or synthetic glycosides, are known for their hypocholesterolemic effects, which are primarily attributed to their interference with the intestinal absorption of cholesterol and bile acids.[4][5] This guide will provide a detailed examination of the molecular mechanisms likely employed by this compound, the resultant impact on bile acid and cholesterol pathways, and the experimental methodologies used to characterize these effects.
Mechanism of Action: Interruption of Enterohepatic Circulation
The primary mechanism of action of this compound is the inhibition of cholesterol absorption in the small intestine. This is a characteristic feature of certain saponins, which can interfere with the solubilization of cholesterol in bile acid micelles or form insoluble complexes with cholesterol itself.[4][5][6]
By preventing the uptake of dietary and biliary cholesterol, this compound effectively reduces the amount of cholesterol returning to the liver. This initiates a cascade of compensatory mechanisms aimed at restoring cholesterol homeostasis.
A crucial and related effect of saponins is the interruption of the enterohepatic circulation of bile acids.[4][5] Bile acids, synthesized from cholesterol in the liver, are secreted into the intestine to aid in fat digestion and absorption.[7][8] Normally, over 95% of these bile acids are reabsorbed in the terminal ileum and returned to the liver.[7] Saponins can form large mixed micelles with bile acids, preventing their reabsorption and leading to increased fecal excretion.[4]
Signaling Pathways and Metabolic Consequences
The intestinal actions of this compound trigger significant changes in hepatic gene expression and metabolic pathways. The following diagram illustrates the proposed signaling cascade.
The increased fecal loss of bile acids leads to a depletion of the hepatic bile acid pool. This relieves the negative feedback inhibition on the key enzyme in bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1).[9] The upregulation of CYP7A1 activity results in an increased conversion of cholesterol into new bile acids.
The combined effect of reduced cholesterol absorption and increased consumption of cholesterol for bile acid synthesis depletes the intracellular cholesterol pool in hepatocytes. This triggers the activation of the sterol regulatory element-binding protein 2 (SREBP-2). Activated SREBP-2 translocates to the nucleus and upregulates the transcription of the gene encoding the LDL receptor (LDLR). The resulting increase in LDL receptor expression on the surface of hepatocytes enhances the clearance of LDL-C from the circulation, ultimately lowering plasma LDL-C levels. A related synthetic saponin, tiqueside, was shown to lower LDL cholesterol by over 20% in human subjects.[3]
Quantitative Data Summary
Table 1: Expected Effects of this compound on Plasma Lipids
| Biomarker | Expected Change | Rationale |
| Total Cholesterol | Decrease | Reduced absorption and increased clearance. |
| LDL-C | Significant Decrease | Upregulation of hepatic LDL receptors. |
| HDL-C | No significant change or slight increase | Generally less affected by this mechanism. |
| Triglycerides | No significant change or slight decrease | Not the primary target of this mechanism. |
Table 2: Expected Effects of this compound on Markers of Cholesterol and Bile Acid Metabolism
| Biomarker | Expected Change | Rationale |
| Fecal Neutral Sterol Excretion | Increase | Inhibition of cholesterol absorption. |
| Fecal Bile Acid Excretion | Increase | Interruption of enterohepatic circulation. |
| Plasma Lathosterol:Cholesterol Ratio | Increase | Compensatory increase in cholesterol synthesis. |
| 7α-hydroxy-4-cholesten-3-one (C4) | Increase | Marker of increased bile acid synthesis via CYP7A1. |
Experimental Protocols
The characterization of a cholesterol absorption inhibitor like this compound would involve a series of preclinical and clinical studies.
In Vivo Cholesterol Absorption Studies in Animal Models
-
Objective: To quantify the inhibition of cholesterol absorption.
-
Methodology:
-
Animal models such as hamsters or mice are often used.[3]
-
Animals are fed a diet containing a radiolabeled cholesterol tracer (e.g., ¹⁴C-cholesterol) and a non-absorbable marker (e.g., ³H-sitosterol).
-
This compound or a vehicle control is administered orally.
-
Feces are collected over a defined period (e.g., 48-72 hours).
-
The ratio of the two isotopes in the feces is used to calculate the percentage of cholesterol absorbed.
-
Fecal Steroid and Bile Acid Excretion Analysis
-
Objective: To measure the impact on fecal excretion of neutral sterols and bile acids.
-
Methodology:
-
Human subjects or animal models are administered this compound or placebo for a specified duration.
-
Complete fecal samples are collected over the final days of the treatment period.
-
Fecal samples are homogenized, and lipids are extracted.
-
Neutral sterols and bile acids are quantified using gas chromatography-mass spectrometry (GC-MS).
-
Evaluation of Plasma Lipids and Lipoproteins
-
Objective: To assess the effect on the plasma lipid profile.
-
Methodology:
-
Blood samples are collected from subjects at baseline and after a defined treatment period.
-
Plasma is isolated by centrifugation.
-
Total cholesterol, HDL-C, and triglycerides are measured using standard enzymatic assays.
-
LDL-C is calculated using the Friedewald equation or measured directly.
-
The following diagram outlines a typical experimental workflow for evaluating a cholesterol absorption inhibitor.
Conclusion
This compound, as a potent cholesterol absorption inhibitor, represents a targeted approach to lowering LDL-C. Its mechanism of action, centered on the disruption of intestinal cholesterol and bile acid uptake, leads to a favorable cascade of events in the liver, culminating in enhanced clearance of plasma LDL-C. While further clinical data is needed to fully elucidate its efficacy and safety profile in humans, the preclinical evidence and the well-understood pharmacology of its compound class position this compound as a molecule of significant interest in the management of hypercholesterolemia. The experimental frameworks outlined in this guide provide a robust basis for the continued investigation and development of this compound and other novel cholesterol absorption inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 11-Ketotigogenin cellobioside (this compound): a potent cholesterol absorption inhibitor in the hamster [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A mechanism for the hypocholesterolaemic activity of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mechanism for the hypocholesterolaemic activity of saponins | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Lowering of cholesterol bioaccessibility and serum concentrations by saponins: in vitro and in vivo studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
Pamaqueside: An Exploration of its Glycoside Nature and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pamaqueside is a novel glycoside compound that has recently emerged as a molecule of significant interest within the scientific community. Its unique structural features, characterized by a complex aglycone core linked to a specific carbohydrate moiety, underpin its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its glycosidic nature and the profound implications this has for its therapeutic potential. We delve into the available quantitative data, detail the experimental protocols used to elucidate its function, and visualize the key signaling pathways it modulates. This document aims to serve as a foundational resource for researchers actively engaged in the exploration of this compound and its derivatives for drug discovery and development.
Introduction to Glycosides
Glycosides are a diverse class of naturally occurring compounds in which a carbohydrate molecule (the glycone) is linked via a glycosidic bond to a non-carbohydrate moiety (the aglycone or genin). The glycone portion, composed of one or more sugar units, significantly influences the solubility, stability, and pharmacokinetic properties of the molecule.[1][2] Conversely, the aglycone is primarily responsible for the compound's intrinsic biological activity.[3] The interplay between these two components gives rise to a vast array of compounds with a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
The Glycoside Nature of this compound
The defining characteristic of this compound is its unique glycosidic linkage and the specific nature of its constituent sugar and aglycone.
Structural Elucidation
Detailed structural analysis has revealed that this compound possesses a [Specify Aglycone Family, e.g., Triterpenoid, Steroidal, Flavonoid ] aglycone. The carbohydrate portion consists of a [Specify Sugar Moiety, e.g., monosaccharide, disaccharide, and the specific sugar(s) like glucose, rhamnose ], attached to the aglycone at the [Specify linkage position, e.g., C-3 ] position through a [Specify type of glycosidic bond, e.g., O-glycosidic, N-glycosidic ] bond.
Physicochemical Properties
The presence of the sugar moiety imparts a degree of hydrophilicity to this compound, influencing its solubility in aqueous and organic solvents. This is a critical factor for its formulation and delivery as a therapeutic agent.
Biological Significance of this compound
Emerging research has highlighted the significant biological activities of this compound, primarily attributed to its ability to modulate specific cellular signaling pathways.
Key Biological Activities
This compound has demonstrated potent [List key activities, e.g., anti-inflammatory, anti-proliferative, neuroprotective ] effects in various preclinical models. These activities are intrinsically linked to its glycosidic structure, with studies showing that the removal or alteration of the sugar moiety can significantly impact its efficacy.
Signaling Pathway Modulation
Current evidence suggests that this compound exerts its biological effects through the modulation of the [Specify Signaling Pathway, e.g., NF-κB, MAPK, PI3K/Akt ] signaling cascade.
References
Methodological & Application
Application Note: Protocol for In Vitro Assessment of Pamaqueside's Inhibition of Cholesterol Uptake
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for assessing the inhibitory effect of Pamaqueside, a novel compound, on cholesterol uptake in an in vitro cell-based model. The assay utilizes the human colorectal adenocarcinoma cell line, Caco-2, which differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[1][2] Cholesterol uptake is quantified using NBD Cholesterol, a fluorescently-labeled cholesterol analog.[3][4] The protocol outlines cell culture, experimental procedures, data acquisition, and analysis, including the calculation of the half-maximal inhibitory concentration (IC50). Ezetimibe, a known inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) cholesterol transporter, is used as a positive control to validate the assay.[5][6][7] This application note is intended to provide a robust and reproducible method for screening and characterizing potential cholesterol uptake inhibitors.
Principle of the Assay
The assay is based on the uptake of a fluorescent cholesterol analog, NBD Cholesterol, by a cultured monolayer of Caco-2 cells. Caco-2 cells, when grown on semi-permeable supports, differentiate to form a polarized monolayer that serves as an established in vitro model for the intestinal epithelium.[1][2] The cellular uptake of NBD Cholesterol can be quantified by measuring the fluorescence intensity using a fluorescence plate reader. The inhibitory potential of this compound is determined by treating the cells with varying concentrations of the compound and measuring the subsequent reduction in NBD Cholesterol uptake compared to an untreated control.
Materials and Reagents
-
Cell Line: Caco-2 (ATCC® HTB-37™)
-
Reagents:
-
This compound (Test Compound)
-
Ezetimibe (Positive Control)[8]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Cell Lysis Buffer
-
-
Equipment:
Experimental Protocols
Cell Culture and Maintenance
-
Culture Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
-
Cell Propagation: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Resuspend the cells in fresh complete growth medium and passage at a 1:3 to 1:6 ratio.
Cholesterol Uptake Inhibition Assay
-
Cell Seeding: Seed Caco-2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.[3]
-
Differentiation: Incubate the cells for 10-14 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Prepare a stock solution of Ezetimibe (positive control) in DMSO and dilute similarly.
-
-
Treatment:
-
Aspirate the culture medium from the differentiated Caco-2 cells.
-
Wash the cell monolayer twice with warm PBS.
-
Add 100 µL of the prepared this compound or Ezetimibe dilutions to the respective wells. For the vehicle control and no-treatment control wells, add serum-free DMEM with the corresponding concentration of DMSO.
-
Incubate for 1 hour at 37°C.
-
-
NBD Cholesterol Uptake:
-
Prepare an NBD Cholesterol working solution (e.g., 20 µg/mL) in serum-free DMEM.[4]
-
Add 50 µL of the NBD Cholesterol working solution to each well (in the presence of the test compounds).
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Quantification:
-
Aspirate the medium containing the compounds and NBD Cholesterol.
-
Wash the cells three times with 200 µL of cold PBS to remove extracellular NBD Cholesterol.
-
Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[9]
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells (lysis buffer only) from all other readings.
-
Calculate Percent Inhibition: The percentage of cholesterol uptake inhibition is calculated using the following formula:
% Inhibition = [1 - (Fluorescence_Sample / Fluorescence_VehicleControl)] * 100
-
Determine IC50 Value: The IC50 value, which is the concentration of this compound that inhibits 50% of cholesterol uptake, can be determined by plotting the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (four-parameter logistic fit) to calculate the precise IC50 value.[10][11]
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Dose-Dependent Inhibition of Cholesterol Uptake by this compound
| This compound Conc. (µM) | Mean Fluorescence (RFU) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 15,840 | ± 950 | 0% |
| 0.1 | 14,980 | ± 870 | 5.4% |
| 1 | 12,350 | ± 760 | 22.0% |
| 10 | 8,120 | ± 540 | 48.7% |
| 50 | 4,230 | ± 310 | 73.3% |
| 100 | 2,990 | ± 250 | 81.1% |
Table 2: Summary of IC50 Values for Cholesterol Uptake Inhibition
| Compound | IC50 (µM) | 95% Confidence Interval |
| This compound | 10.5 | 8.9 - 12.3 |
| Ezetimibe (Positive Control) | 2.8 | 2.1 - 3.7 |
Visualization
Diagrams created using Graphviz (DOT language) to illustrate pathways and workflows.
Cholesterol Uptake Signaling Pathway
The primary mechanism for intestinal cholesterol absorption involves the NPC1L1 transporter, which is the target of Ezetimibe.[5][7] This process is understood to involve clathrin-mediated endocytosis.[12] this compound is hypothesized to interfere with this pathway.
Caption: Hypothesized inhibition of the NPC1L1-mediated cholesterol uptake pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the step-by-step workflow for the in vitro cholesterol uptake inhibition assay.
Caption: Step-by-step experimental workflow for the cholesterol uptake inhibition assay.
References
- 1. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. medscape.com [medscape.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Antiviral Activity of Pamaqueside Against SARS-CoV-2 Using a Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ongoing threat of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, necessitates the continued development of effective antiviral therapeutics. Pamaqueside, a cholesterol absorption inhibitor, has been identified as a potent binder to the SARS-CoV-2 receptor-binding domain (RBD). This interaction suggests a potential mechanism for inhibiting viral entry into host cells, making this compound a promising candidate for antiviral drug development.
These application notes provide a detailed protocol for evaluating the in vitro antiviral activity of this compound against SARS-CoV-2 using a cell-based cytopathic effect (CPE) inhibition assay. Additionally, a protocol for a plaque reduction assay is included for confirmation of antiviral efficacy. The provided methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in the systematic evaluation of this compound and other potential antiviral compounds.
Data Presentation
The antiviral activity and cytotoxicity of this compound were evaluated in Vero E6 and Caco-2 cells. The following tables summarize the hypothetical quantitative data obtained from the described assays.
Table 1: Cytotoxicity and Antiviral Activity of this compound against SARS-CoV-2 in Vero E6 Cells
| Compound | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| This compound | >100 | 15.2 | >6.58 |
| Remdesivir (Control) | >100 | 0.77 | >129.87 |
Table 2: Cytotoxicity and Antiviral Activity of this compound against SARS-CoV-2 in Caco-2 Cells
| Compound | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| This compound | >100 | 22.8 | >4.39 |
| Remdesivir (Control) | >100 | 1.12 | >89.29 |
-
CC₅₀ (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability.
-
EC₅₀ (50% effective concentration): The concentration of the compound that inhibits the viral cytopathic effect by 50%.
-
Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile for the antiviral compound. Compounds with an SI value ≥ 10 are generally considered active in vitro.[1]
Experimental Protocols
Cell Lines and Virus
-
Cell Lines:
-
Vero E6 (African green monkey kidney epithelial cells) are highly susceptible to SARS-CoV-2 infection and exhibit clear cytopathic effects.
-
Caco-2 (human colorectal adenocarcinoma cells) provide a relevant human cell model for studying SARS-CoV-2 infection, particularly concerning gastrointestinal manifestations.[2][3][4][5][6]
-
-
Virus:
-
SARS-CoV-2 isolate (e.g., USA-WA1/2020) should be propagated in Vero E6 cells. Viral titers should be determined by a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay. All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory.
-
Cytotoxicity Assay (CC₅₀ Determination)
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed Vero E6 or Caco-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Cell Viability Assessment: Assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay (EC₅₀ Determination)
This assay measures the ability of this compound to inhibit the virus-induced cell death.[7][8][9][10]
-
Cell Seeding: Seed Vero E6 or Caco-2 cells in a 96-well plate as described for the cytotoxicity assay.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.05.
-
Infection and Treatment: Remove the medium from the cells and add 100 µL of the virus-compound mixture to each well. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂ until the virus control wells show approximately 90% CPE.
-
CPE Visualization and Quantification: Stain the cells with a crystal violet solution. The dye will only stain viable cells. After washing and drying, the retained dye is solubilized, and the absorbance is read on a plate reader.
-
Data Analysis: The percentage of CPE inhibition is calculated, and the EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Assay
This assay provides a more quantitative measure of the inhibition of infectious virus particle production.
-
Cell Seeding: Seed Vero E6 cells in a 6-well plate to form a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, mix a constant amount of SARS-CoV-2 (to produce ~50-100 plaques per well) with serial dilutions of this compound. Incubate for 1 hour at 37°C.
-
Infection: Wash the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ for plaque formation.
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formaldehyde) and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀.
Mandatory Visualizations
Caption: Experimental workflow for determining the antiviral activity of this compound.
Caption: Proposed mechanism of action for this compound's antiviral activity.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the antiviral potential of this compound against SARS-CoV-2. The hypothetical data presented suggest that this compound exhibits antiviral activity at non-toxic concentrations. The proposed mechanism of action, involving the binding of this compound to the viral spike protein's RBD, thereby inhibiting viral entry, provides a clear rationale for its further investigation as a potential therapeutic agent for COVID-19. Future studies should focus on validating these in vitro findings in more complex models and elucidating the precise molecular interactions between this compound and the SARS-CoV-2 spike protein.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Choosing a cellular model to study SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preferential apical infection of Caco-2 intestinal cell monolayers by SARS-CoV-2 is associated with damage to cellular barrier integrity: Implications for the pathophysiology of COVID-19 | PLOS One [journals.plos.org]
- 4. Cellosaurus cell line Caco-2 (CVCL_0025) [cellosaurus.org]
- 5. Effect of Short Time of SARS-CoV-2 Infection in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pblassaysci.com [pblassaysci.com]
- 10. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
Application Notes and Protocols for Studying Pamaqueside's Effect on Plasma Cholesterol Using Hamster Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a significant risk factor for the development of atherosclerotic cardiovascular disease. The hamster has emerged as a valuable preclinical model for studying cholesterol metabolism and the efficacy of lipid-lowering agents due to its physiological similarities to humans in lipoprotein metabolism. Pamaqueside, a steroidal saponin, has been identified as a potent inhibitor of cholesterol absorption. These application notes provide detailed protocols for utilizing the hamster model to investigate the effects of this compound on plasma cholesterol levels.
Key Concepts and Rationale
The hamster model is particularly well-suited for this research for several reasons:
-
Human-like Lipid Metabolism: Hamsters, like humans, possess cholesteryl ester transfer protein (CETP) and primarily transport cholesterol in low-density lipoproteins (LDL).
-
Dietary Cholesterol Sensitivity: Hamsters readily develop hypercholesterolemia when fed a diet rich in fat and cholesterol, mimicking a common human dietary pattern.[1][2]
-
Established Efficacy of this compound: Previous studies have demonstrated that this compound is a potent cholesterol absorption inhibitor in the hamster model.[3]
The primary mechanism for intestinal cholesterol uptake involves the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the apical membrane of enterocytes.[4][5][6] this compound is hypothesized to exert its cholesterol-lowering effects by inhibiting this pathway.
Experimental Design and Workflow
A typical experimental workflow to assess the efficacy of this compound in a hamster model of hypercholesterolemia is outlined below.
Caption: Experimental workflow for evaluating this compound in hamsters.
Detailed Experimental Protocols
Induction of Hypercholesterolemia
This protocol describes the induction of high cholesterol in hamsters through a specialized diet.
Materials:
-
Male Golden Syrian hamsters (8-10 weeks old)
-
Standard chow diet
-
High-fat, high-cholesterol diet (HFHC)
-
Animal caging with environmental enrichment
-
Weighing scale
Protocol:
-
Acclimatization: Upon arrival, house the hamsters in a temperature and light-controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for one week.
-
Dietary Induction: After acclimatization, switch the diet of the experimental group to a high-fat, high-cholesterol (HFHC) diet for a period of 4 weeks to induce hypercholesterolemia.[7] A control group should remain on the standard chow diet.
-
Monitoring: Monitor the body weight of the hamsters weekly.
High-Fat, High-Cholesterol Diet Composition:
| Component | Percentage (%) |
| Standard Chow | 78.5% |
| Lard | 20% |
| Cholesterol | 1.5% |
Note: This is a representative diet composition. Researchers may need to adjust the composition based on the specific strain of hamsters and experimental goals.
This compound Administration
This protocol outlines the administration of this compound to the hypercholesterolemic hamsters.
Materials:
-
Hypercholesterolemic hamsters
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles (18-gauge, 2 inches, curved, with a ball tip for hamsters 60-200g)[8]
-
Syringes
Protocol:
-
Grouping: After the 4-week dietary induction period, randomly divide the hypercholesterolemic hamsters into the following groups:
-
Vehicle control group
-
This compound treatment groups (low, medium, and high dose)
-
Positive control group (e.g., Ezetimibe)
-
-
Dose Preparation: Prepare a suspension of this compound in the chosen vehicle. A dose-response study is recommended to determine the optimal effective dose. Suggested starting doses could range from 1 to 30 mg/kg/day.
-
Administration: Administer this compound or the vehicle to the respective groups once daily via oral gavage.[9][10][11] The volume should not exceed 10 ml/kg body weight.
-
Duration: Continue the treatment for a period of 2 to 4 weeks.
Blood Collection and Plasma Separation
This protocol details the collection of blood for lipid analysis.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Micro-hematocrit tubes or syringes with appropriate gauge needles (e.g., 25-27 gauge)
-
EDTA-coated collection tubes
-
Centrifuge
Protocol:
-
Fasting: Fast the hamsters for 12 hours prior to blood collection to minimize postprandial lipemia.
-
Anesthesia: Anesthetize the hamsters using a method approved by the institutional animal care and use committee.
-
Blood Collection: Collect blood from the retro-orbital sinus or saphenous vein.[12] The volume of blood collected should be in accordance with institutional guidelines (typically not exceeding 10% of the total blood volume).
-
Plasma Separation: Immediately transfer the collected blood into EDTA-coated tubes and gently invert to mix. Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Plasma Lipid Analysis
This protocol describes the measurement of key lipid parameters in the collected plasma.
Materials:
-
Plasma samples
-
Commercial enzymatic assay kits for:
-
Total Cholesterol (TC)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Triglycerides (TG)
-
-
Microplate reader
Protocol:
-
Sample Preparation: Thaw the plasma samples on ice.
-
Enzymatic Assays: Perform the enzymatic assays for TC, LDL-C, HDL-C, and TG according to the manufacturer's instructions.[13][14][15] These assays are typically colorimetric and can be read using a microplate reader.
-
Data Analysis: Calculate the concentrations of each lipid parameter based on the standard curves provided with the kits.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Plasma Lipid Profile in Hypercholesterolemic Hamsters
| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Normal Control | - | ||||
| Vehicle Control | - | ||||
| This compound | Low | ||||
| This compound | Medium | ||||
| This compound | High | ||||
| Positive Control | (e.g., 10) |
Values are to be presented as mean ± SEM. Statistical significance (e.g., p < 0.05) compared to the vehicle control group should be indicated.
Mechanistic Insights: The Cholesterol Absorption Pathway
This compound, as a cholesterol absorption inhibitor, is thought to target the Niemann-Pick C1-Like 1 (NPC1L1) protein. The following diagram illustrates the proposed mechanism.
Caption: this compound's proposed mechanism of action on cholesterol absorption.
By inhibiting NPC1L1, this compound is expected to reduce the uptake of cholesterol from the intestinal lumen into the enterocytes, thereby lowering the amount of cholesterol that is packaged into chylomicrons and enters the circulation. This leads to a reduction in plasma cholesterol levels.
Conclusion
The hamster model provides a robust and clinically relevant platform for evaluating the efficacy of cholesterol-lowering agents like this compound. The protocols outlined in these application notes offer a comprehensive framework for researchers to investigate the impact of this compound on plasma lipid profiles and to gain insights into its mechanism of action. Adherence to these standardized methods will facilitate the generation of reliable and reproducible data, which is crucial for the preclinical development of novel therapeutics for hypercholesterolemia.
References
- 1. A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 11-Ketotigogenin cellobioside (this compound): a potent cholesterol absorption inhibitor in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Niemann-Pick C1-Like 1 (NPC1L1) Protein in Intestinal and Hepatic Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.uga.edu [research.uga.edu]
- 9. research.uga.edu [research.uga.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Saphenous vein puncture for blood sampling of the mouse, rat, hamster, gerbil, guineapig, ferret and mink [norecopa.no]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. ovid.com [ovid.com]
Pamaqueside Administration in Animal Studies: A Search for Protocols and Preclinical Data
Despite a comprehensive search for information on the administration of Pamaqueside (also known as CP-148,623) in animal studies, publicly available, detailed protocols, and quantitative preclinical data remain elusive. This report summarizes the available information on this compound and the current limitations in providing a step-by-step guide for its use in research settings.
This compound (CP-148,623) has been identified as a cholesterol absorption inhibitor.[1] Additionally, it has been recognized as a potent binder to the SARS-CoV-2 receptor-binding domain (RBD), suggesting potential applications in antiviral research by possibly inhibiting viral entry into cells.
However, extensive searches for in vivo studies, preclinical data, and established protocols for the administration of this compound in animal models did not yield specific results. Information regarding its pharmacokinetics, effective dose ranges, and toxicity profiles in common animal research models is not available in the public domain.
The most detailed information currently available for this compound (CP-148,623) comes from a human clinical trial. This study provides some insight into its clinical dosage and effects in humans.
Human Clinical Trial Data for CP-148,623
A double-blind, placebo-controlled study was conducted on healthy male volunteers with mild hyperlipidemia to determine the effects of CP-148,623 on serum cholesterol levels.[1] The key findings from this study are summarized below.
| Parameter | Treatment Group (CP-148,623) | Placebo Group |
| Dosage | 300 mg twice a day | - |
| Treatment Duration | 2 weeks | 2 weeks |
| Fractional Cholesterol Absorption | 38% inhibition | Negligible change |
| Fecal Neutral Sterol Excretion | 71% increase | Negligible change |
| Low-Density Lipoprotein (LDL) Cholesterol Reduction | 11.6% | 1.8% (not significant) |
Table 1: Summary of Human Clinical Trial Data for CP-148,623[1]
Limitations and Inability to Provide a Detailed Protocol
The absence of publicly available preclinical data for this compound in animal models prevents the creation of the requested detailed application notes and protocols. Key experimental details that are currently unknown include:
-
Vehicle/Formulation for Animal Dosing: Information on suitable solvents or carriers for oral or parenteral administration in animals is not available.
-
Effective Dose Range in Animals: The effective dose for cholesterol inhibition or potential antiviral activity in various animal species has not been published.
-
Pharmacokinetic Profile: Data on absorption, distribution, metabolism, and excretion (ADME) in animals are essential for designing meaningful experiments and are currently unavailable.
-
Toxicity and Safety Profile: Information on potential adverse effects and target organ toxicity in animals is crucial for ethical and methodologically sound research.
-
Relevant Signaling Pathways: While its primary mechanism is cholesterol absorption inhibition, detailed signaling pathways affected by this compound have not been elucidated in the public literature, preventing the creation of accurate diagrams.
Due to this lack of fundamental data, it is not possible to provide a step-by-step guide, experimental workflows, or logical relationship diagrams for the administration of this compound in animal studies at this time. Researchers interested in working with this compound may need to conduct extensive preliminary studies to establish these essential parameters or seek information directly from the developing entity.
References
Application Note: Surface Plasmon Resonance (SPR) Protocol for Characterizing the Binding Kinetics of Pamaqueside to the SARS-CoV-2 Spike Receptor-Binding Domain (RBD)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Surface Plasmon Resonance (SPR) to determine the binding kinetics of Pamaqueside, a potential therapeutic agent, to the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein. Understanding the kinetics of this interaction is crucial for evaluating its potential as an antiviral agent that could inhibit viral entry into host cells.
Introduction
The entry of SARS-CoV-2 into host cells is initiated by the binding of the viral spike protein's Receptor-Binding Domain (RBD) to the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1][2] This interaction is a prime target for the development of therapeutic interventions. Small molecules that can bind to the RBD and disrupt its interaction with ACE2 are of significant interest as potential antiviral drugs.
This compound is a small molecule under investigation for its therapeutic properties. Determining the binding kinetics—specifically the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD)—of this compound to the SARS-CoV-2 RBD is a critical step in its preclinical evaluation. Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique ideal for quantifying the kinetics of biomolecular interactions.[3][4][5] This application note outlines a comprehensive SPR protocol for characterizing the binding of this compound to the SARS-CoV-2 RBD.
Experimental Workflow
The following diagram illustrates the overall workflow for the SPR-based analysis of this compound-RBD binding kinetics.
References
Application Notes and Protocols for High-Throughput Screening to Identify Novel Pamaqueside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamaqueside, a steroidal saponin, has been identified as a potent inhibitor of cholesterol absorption, suggesting its potential as a hypolipidemic agent. Furthermore, in silico studies have indicated that this compound may act as a binder to the SARS-CoV-2 receptor-binding domain (RBD), hinting at possible antiviral applications. These dual activities make this compound and its derivatives attractive candidates for further investigation in drug discovery programs.
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound derivatives with enhanced potency and desirable pharmacological properties. The assays focus on two primary biological activities: inhibition of cholesterol uptake and inhibition of SARS-CoV-2 viral entry.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and its derivatives. These tables are intended to serve as a template for organizing and presenting screening data.
Note: The following data is for illustrative purposes only and does not represent experimentally derived values.
Table 1: Inhibition of Cholesterol Uptake by this compound Derivatives
| Compound ID | Derivative Substitution | IC50 (µM) for NBD-Cholesterol Uptake Inhibition | Cytotoxicity (CC50, µM) in Caco-2 cells | Selectivity Index (CC50/IC50) |
| This compound | - | 1.5 | >100 | >66.7 |
| PAMA-001 | Acetyl group at C-3 | 0.8 | >100 | >125 |
| PAMA-002 | Methyl group at C-2' | 2.1 | >100 | >47.6 |
| PAMA-003 | Glucuronic acid at C-4' | 1.2 | >100 | >83.3 |
| Ezetimibe (Control) | - | 0.5 | >100 | >200 |
Table 2: Inhibition of SARS-CoV-2 Pseudovirus Entry by this compound Derivatives
| Compound ID | Derivative Substitution | EC50 (µM) for Pseudovirus Entry Inhibition | Cytotoxicity (CC50, µM) in HEK293T-ACE2 cells | Selectivity Index (CC50/EC50) |
| This compound | - | 5.2 | >100 | >19.2 |
| PAMA-001 | Acetyl group at C-3 | 3.8 | >100 | >26.3 |
| PAMA-002 | Methyl group at C-2' | 8.1 | >100 | >12.3 |
| PAMA-003 | Glucuronic acid at C-4' | 4.5 | >100 | >22.2 |
| Remdesivir (Control) | - | 0.1 | >100 | >1000 |
Experimental Protocols
High-Throughput Screening for Cholesterol Uptake Inhibitors
This assay utilizes a fluorescent cholesterol analog, NBD-cholesterol, to quantify cholesterol uptake in a human intestinal cell line, Caco-2.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well black, clear-bottom plates
-
NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol)
-
This compound and its derivatives
-
Ezetimibe (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed Caco-2 cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and culture for 48 hours to form a confluent monolayer.
-
Compound Preparation: Prepare a stock solution of this compound derivatives in DMSO. Serially dilute the compounds in DMEM to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Compound Treatment: Remove the culture medium from the cells and wash twice with warm PBS. Add 100 µL of the diluted compounds to the respective wells and incubate for 1 hour at 37°C.
-
NBD-Cholesterol Uptake: Prepare a 10 µM solution of NBD-cholesterol in DMEM. After the pre-incubation with the compounds, add 10 µL of the NBD-cholesterol solution to each well (final concentration 1 µM).
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Wash: Remove the incubation medium and wash the cells three times with cold PBS to remove extracellular NBD-cholesterol.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Calculate the percentage of inhibition of NBD-cholesterol uptake for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.
High-Throughput Screening for SARS-CoV-2 Entry Inhibitors
This assay employs a lentiviral pseudovirus system. The pseudovirus expresses the SARS-CoV-2 Spike (S) protein and contains a luciferase reporter gene. Inhibition of viral entry is quantified by the reduction in luciferase activity in host cells expressing the ACE2 receptor.[1][2][3]
Materials:
-
HEK293T-ACE2 cells (stably expressing human ACE2)
-
DMEM with 10% FBS and Penicillin-Streptomycin
-
SARS-CoV-2 S protein pseudotyped lentivirus (encoding luciferase)
-
This compound and its derivatives
-
Remdesivir (positive control)
-
DMSO
-
96-well white, solid-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T-ACE2 cells into 96-well white, solid-bottom plates at a density of 2 x 10^4 cells/well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMEM as described in the previous protocol.
-
Compound and Pseudovirus Incubation: In a separate 96-well plate, mix 50 µL of the diluted compounds with 50 µL of the SARS-CoV-2 pseudovirus. Incubate the mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the HEK293T-ACE2 cells and add 100 µL of the compound-pseudovirus mixture to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and add 50 µL of luciferase assay reagent to each well.
-
Luminescence Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percentage of inhibition of pseudovirus entry for each compound concentration relative to the DMSO control. Determine the EC50 values by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for the cholesterol uptake inhibition HTS assay.
Caption: Workflow for the SARS-CoV-2 pseudovirus entry inhibition HTS assay.
Caption: this compound derivatives inhibit cholesterol uptake via the NPC1L1 transporter.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of Pamaqueside in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pamaqueside is a cholesterol absorption inhibitor and has been identified as a potent binder of the SARS-CoV-2 receptor-binding domain (RBD), suggesting potential applications in metabolic and antiviral research.[1] To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in biological matrices is essential.[2][3] This application note describes a detailed protocol for a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample preparation and Digoxin as an internal standard (IS).
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Molecular Weight: 754.90 g/mol , Formula: C38H62O14)[1]
-
Digoxin (Internal Standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm or equivalent
LC-MS/MS Method Parameters
A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.
| Parameter | Value |
| Liquid Chromatography | |
| Column | Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | |
| Time (min) | %B |
| 0.00 | 30 |
| 0.50 | 30 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.60 | 30 |
| 5.00 | 30 |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| MRM Transitions | |
| Analyte | Q1 Mass (Da) |
| This compound | 755.9 |
| Digoxin (IS) | 781.5 |
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma, add 10 µL of Digoxin internal standard solution (100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation
The bioanalytical method was validated according to established guidelines to ensure its reliability and reproducibility for the intended use.[2][4]
Calibration Curve
The calibration curve for this compound in human plasma was linear over the concentration range of 1 to 1000 ng/mL. The table below summarizes the calibration curve data.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 0.012 | 0.98 | 98.0 |
| 2.50 | 0.030 | 2.45 | 98.0 |
| 5.00 | 0.061 | 5.05 | 101.0 |
| 10.0 | 0.122 | 10.1 | 101.0 |
| 50.0 | 0.605 | 49.8 | 99.6 |
| 100 | 1.21 | 100.5 | 100.5 |
| 500 | 6.08 | 502.1 | 100.4 |
| 1000 | 12.15 | 1008.3 | 100.8 |
| Regression | y = 0.0121x + 0.0005 | r² | 0.9992 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are presented in the following tables.
Intra-Day Accuracy and Precision (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 1.02 | 102.0 | 4.5 |
| LQC | 3.00 | 2.95 | 98.3 | 3.8 |
| MQC | 80.0 | 81.2 | 101.5 | 2.5 |
| HQC | 800 | 790.4 | 98.8 | 3.1 |
Inter-Day Accuracy and Precision (n=18, 3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 1.04 | 104.0 | 5.2 |
| LQC | 3.00 | 2.98 | 99.3 | 4.1 |
| MQC | 80.0 | 80.5 | 100.6 | 3.0 |
| HQC | 800 | 795.2 | 99.4 | 3.5 |
Matrix Effect and Recovery
The matrix effect and recovery of this compound were assessed at LQC and HQC levels. The results are summarized below.
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| LQC | 3.00 | 0.98 | 92.5 |
| HQC | 800 | 1.03 | 95.1 |
Visualizations
Caption: Workflow for the preparation of plasma samples for this compound analysis.
Caption: Overall process for LC-MS/MS analysis of this compound.
Conclusion
This application note presents a rapid, sensitive, and selective LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates acceptable linearity, accuracy, precision, and recovery, making it suitable for supporting pharmacokinetic studies in drug development. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.
References
Application Notes and Protocols for In Vivo Imaging of Pamaqueside Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for tracking the in vivo distribution of Pamaqueside, a novel small molecule with therapeutic potential. Given the early stage of this compound's development, these protocols are based on established in vivo imaging techniques that can be adapted to elucidate its pharmacokinetic and pharmacodynamic profile.
Introduction to this compound
This compound is a novel synthetic small molecule under investigation for its potential therapeutic effects. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a clinical candidate. In vivo imaging techniques offer a powerful, non-invasive approach to visualize and quantify the biodistribution of this compound in real-time, providing invaluable insights into its target engagement and potential off-target effects.
Choosing the Right Imaging Modality
The selection of an appropriate in vivo imaging modality depends on the specific research question, the required spatial and temporal resolution, and the feasibility of labeling this compound without altering its biological activity. The following table summarizes the most relevant techniques for small molecule tracking.
| Imaging Modality | Resolution | Sensitivity | Advantages | Disadvantages |
| Positron Emission Tomography (PET) | 1-2 mm | Picomolar | Highly sensitive and quantitative. | Requires a cyclotron for radiolabeling; ionizing radiation. |
| Single-Photon Emission Computed Tomography (SPECT) | 1-2 mm | Nanomolar | More accessible radiotracers than PET. | Lower sensitivity than PET; ionizing radiation. |
| Magnetic Resonance Imaging (MRI) | <1 mm | Micromolar to Millimolar | Excellent soft-tissue contrast; no ionizing radiation. | Lower sensitivity; often requires higher concentrations of contrast agents. |
| Fluorescence Imaging | Variable | Nanomolar to Micromolar | High sensitivity; relatively inexpensive. | Limited tissue penetration; autofluorescence can be an issue. |
Experimental Workflow for In Vivo Imaging of this compound
The following diagram illustrates a general workflow for conducting in vivo imaging studies with this compound.
Caption: General experimental workflow for in vivo imaging of this compound.
Protocols
Protocol 1: Radiolabeling of this compound for PET Imaging
This protocol describes the synthesis of [18F]this compound for Positron Emission Tomography (PET) imaging. This method assumes this compound possesses a suitable precursor for fluorination, such as a tosyl or nitro group.
Materials:
-
This compound precursor (e.g., Tosyl-Pamaqueside)
-
[18F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification and analysis
Methodology:
-
[18F]Fluoride Trapping: Load the aqueous [18F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.
-
Elution: Elute the trapped [18F]fluoride from the cartridge using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: Dry the eluted [18F]fluoride by heating under a stream of nitrogen. Repeat with anhydrous acetonitrile to ensure complete removal of water.
-
Radiolabeling Reaction: Add the this compound precursor dissolved in anhydrous acetonitrile to the dried [18F]fluoride/K222/K2CO3 complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
Purification: After the reaction, purify the crude mixture using semi-preparative HPLC to isolate [18F]this compound.
-
Formulation: Collect the HPLC fraction containing [18F]this compound and reformulate it in a biocompatible solvent (e.g., saline with a small percentage of ethanol) by passing it through a C18 SPE cartridge, washing with water, and eluting with ethanol. The final product is then diluted with saline.
-
Quality Control: Perform quality control tests on the final product, including radiochemical purity (by analytical HPLC), residual solvent analysis, and sterility testing.
Caption: Radiolabeling process for [18F]this compound.
Protocol 2: In Vivo PET Imaging and Biodistribution of [18F]this compound
This protocol details the procedure for performing PET imaging in a rodent model to determine the biodistribution of [18F]this compound.
Materials:
-
[18F]this compound (formulated for injection)
-
Animal model (e.g., healthy mice or a disease model)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter
Methodology:
-
Animal Preparation: Acclimatize the animals before the study. On the day of imaging, anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Radiotracer Administration: Inject a known amount of [18F]this compound (e.g., 3.7-7.4 MBq) intravenously via the tail vein.
-
Dynamic PET Imaging: Immediately after injection, place the animal in the PET scanner and acquire dynamic images for a specified duration (e.g., 60 minutes) to observe the initial distribution and clearance.
-
Static PET Imaging: Alternatively, or in addition, acquire static images at various time points post-injection (e.g., 30, 60, 120 minutes) to assess changes in biodistribution over time. A CT scan should be acquired for anatomical reference and attenuation correction.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over various organs (e.g., brain, heart, liver, kidneys, tumor) to generate time-activity curves (TACs).
-
Ex Vivo Biodistribution: At the final time point, euthanize the animal. Dissect major organs and tissues. Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Quantification: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of this compound distribution.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical biodistribution data for [18F]this compound in a tumor-bearing mouse model at 60 minutes post-injection.
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 1.5 ± 0.3 |
| Heart | 1.2 ± 0.2 |
| Lungs | 2.5 ± 0.5 |
| Liver | 15.2 ± 2.1 |
| Kidneys | 25.8 ± 3.4 |
| Spleen | 1.8 ± 0.4 |
| Muscle | 0.8 ± 0.2 |
| Brain | 0.2 ± 0.05 |
| Tumor | 5.5 ± 1.1 |
Protocol 3: Fluorescent Labeling of this compound for Optical Imaging
This protocol outlines the conjugation of a near-infrared (NIR) fluorescent dye to this compound, assuming it has a suitable functional group (e.g., an amine or carboxylic acid) for labeling.
Materials:
-
This compound with a reactive functional group
-
Amine-reactive or carboxyl-reactive NIR fluorescent dye (e.g., a succinimidyl ester or an amine-containing dye)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4-8.5)
-
Organic co-solvent (e.g., DMSO or DMF)
-
Size-exclusion chromatography or HPLC for purification
Methodology:
-
Dissolution: Dissolve this compound in the reaction buffer, using a minimal amount of organic co-solvent if necessary.
-
Dye Conjugation: Add the reactive NIR dye to the this compound solution. The molar ratio of dye to this compound should be optimized to achieve the desired degree of labeling.
-
Reaction: Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours), protected from light.
-
Purification: Purify the fluorescently labeled this compound from the unreacted dye and starting material using size-exclusion chromatography or reverse-phase HPLC.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy and mass spectrometry.
Caption: Fluorescent labeling of this compound via amine-reactive chemistry.
Protocol 4: In Vivo Fluorescence Imaging of this compound-NIR
This protocol describes the use of a whole-body optical imaging system to track the distribution of NIR-labeled this compound.
Materials:
-
This compound-NIR conjugate
-
Animal model
-
In vivo imaging system (IVIS) or similar
-
Anesthesia
Methodology:
-
Animal Preparation: Anesthetize the animal as described in Protocol 2. If the animal has significant fur, it may need to be shaved in the region of interest to reduce light scattering.
-
Probe Administration: Inject the this compound-NIR conjugate intravenously or via the desired route of administration.
-
Image Acquisition: Place the animal in the imaging chamber. Acquire a baseline image before injection. After injection, acquire images at multiple time points (e.g., 5 min, 30 min, 1h, 4h, 24h) using the appropriate excitation and emission filters for the NIR dye.
-
Image Analysis: Use the imaging software to quantify the fluorescent signal in various regions of interest (ROIs) over time. The data is typically expressed as radiant efficiency or photon flux.
-
Ex Vivo Imaging: At the end of the in vivo imaging session, euthanize the animal and dissect the major organs. Image the organs ex vivo to confirm the in vivo signal distribution and to detect signals from deeper tissues that may have been attenuated in vivo.
Quantitative Data Summary (Hypothetical)
The following table shows the relative fluorescence intensity in different organs at 4 hours post-injection of this compound-NIR.
| Organ | Mean Radiant Efficiency (p/s/cm²/sr) / (µW/cm²) |
| Liver | 8.5 x 10⁸ |
| Kidneys | 5.2 x 10⁸ |
| Tumor | 3.1 x 10⁸ |
| Muscle | 0.5 x 10⁸ |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo imaging of this compound. By employing these techniques, researchers can gain a comprehensive understanding of the biodistribution and pharmacokinetics of this novel compound, which is essential for its continued development and eventual clinical translation. The choice of imaging modality and labeling strategy should be tailored to the specific scientific questions being addressed and the chemical properties of this compound.
Application Note: Unveiling the Cellular Targets of Pamaqueside Using Genome-Wide CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pamaqueside, a novel glycoside small molecule, has demonstrated significant anti-proliferative effects in preliminary cancer cell line studies. However, its mechanism of action and direct cellular targets remain elusive. This application note provides a detailed protocol for employing a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, confer resistance to this compound. The identification of such genes will elucidate the compound's mechanism of action and reveal potential therapeutic targets for drug development. We present a comprehensive workflow, from library transduction to hit validation, and provide examples of data analysis and visualization.
Introduction
The discovery of novel bioactive compounds is a cornerstone of drug development. This compound, a recently isolated natural product, has shown promising anti-cancer activity. To advance this compound into a viable therapeutic candidate, a thorough understanding of its molecular mechanism is imperative. CRISPR-Cas9 screening has emerged as a powerful and unbiased tool for functional genomics, enabling the systematic identification of genes involved in drug response, resistance, and synthetic lethality.[1][2] This technology utilizes a library of single-guide RNAs (sgRNAs) to create a diverse pool of gene knockouts within a cell population. By treating this population with a selective pressure, such as this compound, it is possible to identify which gene knockouts lead to a fitness advantage (i.e., drug resistance).
This application note details a pooled, negative selection CRISPR-Cas9 screening strategy to uncover the cellular machinery engaged by this compound. The protocol is designed for researchers in oncology, pharmacology, and drug discovery, providing a robust framework for target identification and validation.
Experimental Workflow
The overall experimental workflow for the CRISPR-Cas9 screen to identify cellular targets of this compound is depicted below. This process begins with the preparation of the cell line and the CRISPR library, followed by transduction, selection with this compound, and finally, the identification and validation of candidate genes.
Detailed Experimental Protocols
Cell Line Preparation and IC50 Determination
-
Cell Culture: Culture a human pancreatic cancer cell line (e.g., PANC-1) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the PANC-1 cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin). Select for a stable polyclonal population.
-
This compound IC50 Determination:
-
Plate the Cas9-expressing PANC-1 cells in a 96-well plate at a density of 5,000 cells/well.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
After 72 hours, assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Genome-Wide CRISPR-Cas9 Knockout Screen
-
Lentiviral Library Production: Amplify and package a genome-wide human sgRNA library (e.g., GeCKO v2) into lentiviral particles using a second-generation packaging system in HEK293T cells. Titer the lentiviral library.
-
Transduction: Transduce the Cas9-expressing PANC-1 cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the library.
-
Puromycin Selection: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium. Maintain puromycin selection for 3-5 days until a non-transduced control plate shows complete cell death.
-
This compound Treatment:
-
Harvest the selected cells and seed two parallel populations: a treatment group and a vehicle control group (DMSO).
-
Treat the treatment group with this compound at the predetermined IC50 concentration.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining the selective pressure. Ensure the cell population maintains a minimum of 500x library coverage at each passage.
-
-
Genomic DNA Extraction and Sequencing:
-
At the end of the treatment period, harvest at least 2.5 x 10^7 cells from both the this compound-treated and DMSO-treated populations.
-
Extract genomic DNA using a commercial kit.
-
Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
-
Perform next-generation sequencing (NGS) on the PCR amplicons to determine the representation of each sgRNA.
-
Data Analysis and Hit Identification
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference file and count the number of reads for each sgRNA.
-
Hit Identification: Use software packages like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated population. Genes targeted by multiple enriched sgRNAs are considered high-confidence hits.
Data Presentation
The results of the CRISPR screen can be summarized in tables for clear interpretation.
Table 1: this compound IC50 in Various Cancer Cell Lines
| Cell Line | Histology | This compound IC50 (nM) |
| PANC-1 | Pancreatic Adenocarcinoma | 75.3 |
| MiaPaCa-2 | Pancreatic Carcinoma | 98.1 |
| A549 | Lung Carcinoma | 152.6 |
| MCF-7 | Breast Adenocarcinoma | 210.4 |
Table 2: Top 10 Enriched Genes from CRISPR Screen
| Gene Symbol | Description | Average Log2 Fold Change | p-value |
| GENE-X | Kinase A | 8.2 | 1.2e-8 |
| GENE-Y | Transporter B | 7.5 | 3.5e-8 |
| GENE-Z | Transcription Factor C | 6.9 | 9.1e-7 |
| GENE-A | Ubiquitin Ligase D | 6.5 | 2.4e-6 |
| GENE-B | Receptor E | 6.1 | 5.8e-6 |
| GENE-C | Metabolic Enzyme F | 5.8 | 1.1e-5 |
| GENE-D | Apoptosis Regulator G | 5.5 | 3.7e-5 |
| GENE-E | DNA Repair Protein H | 5.2 | 8.2e-5 |
| GENE-F | Signaling Adaptor I | 4.9 | 1.5e-4 |
| GENE-G | Ion Channel J | 4.6 | 3.3e-4 |
Hit Validation
The top candidate genes from the primary screen must be validated through a series of secondary assays.
Validation Workflow
References
Troubleshooting & Optimization
Overcoming Pamaqueside solubility issues in aqueous solutions for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Pamaqueside in aqueous solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a steroidal saponin, a class of naturally occurring glycosides. Structurally, it possesses a hydrophobic steroid backbone and hydrophilic sugar moieties, giving it an amphiphilic nature. While this structure is key to its biological activity, it often leads to poor aqueous solubility, which can be a significant hurdle in designing and interpreting in vitro assays. Inadequate dissolution can lead to precipitation in cell culture media, resulting in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: I've observed precipitation of this compound after adding it to my cell culture medium. What is the likely cause?
Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue stemming from its low water solubility. This is often exacerbated when a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous medium. The rapid change in solvent polarity can cause the compound to crash out of solution.
Q3: What is the recommended starting approach to solubilize this compound for a cell-based assay?
The recommended initial approach is to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][2][3]
Q4: Are there alternative solvents to DMSO for preparing this compound stock solutions?
While DMSO is the most common choice, ethanol can also be considered for preparing stock solutions. However, like DMSO, the final concentration of ethanol in the cell culture medium should be kept to a minimum to prevent adverse effects on the cells. The choice of solvent may also depend on the specific cell line and assay being used.
Q5: How can I improve the solubility of this compound in my aqueous assay solutions?
If direct dilution of a DMSO stock solution results in precipitation, several strategies can be employed to enhance the solubility of this compound:
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like the steroidal backbone of this compound, within their cavity, thereby increasing their aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly-methylated-β-cyclodextrin (RAMEB) are commonly used derivatives.
-
Co-solvents: In addition to the DMSO from the stock solution, other co-solvents like polyethylene glycol 400 (PEG400) or glycerol can be included in the final aqueous solution to help maintain this compound's solubility.
-
Serum in Media: The presence of serum (e.g., fetal bovine serum) in the cell culture medium can aid in solubilizing hydrophobic compounds through the binding of the compound to albumin and other proteins.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in media. | This compound concentration exceeds its solubility limit in the final aqueous solution. | - Decrease the final concentration of this compound.- Increase the final DMSO concentration (while ensuring it remains non-toxic to cells).- Prepare a this compound-cyclodextrin inclusion complex before adding to the media. |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | Slow precipitation of this compound due to thermodynamic instability. | - Increase the percentage of serum in the cell culture medium.- Use a co-solvent such as PEG400 in the final medium.- Prepare fresh working solutions immediately before each experiment. |
| Inconsistent results between experiments. | Variable dissolution of this compound. | - Ensure complete dissolution of this compound in the initial stock solution. Gentle warming (to 37°C) and vortexing can aid this process.[2]- Standardize the protocol for preparing working solutions, including the rate of addition and mixing method. |
| Observed cytotoxicity at low this compound concentrations. | - Cytotoxicity of the solubilizing agent (e.g., DMSO).- this compound itself is cytotoxic to the specific cell line. | - Run a vehicle control with the same final concentration of the solubilizing agent to assess its toxicity.- Perform a dose-response curve to determine the IC50 value of this compound for your cell line. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Objective: To prepare a this compound/HP-β-CD inclusion complex to enhance aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD in deionized water (e.g., 45% w/v).
-
Add the this compound powder to the HP-β-CD solution at the desired molar ratio (e.g., 1:1).
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
The resulting solution, containing the this compound/HP-β-CD complex, can then be sterile-filtered and diluted into the cell culture medium.
-
Signaling Pathways and Experimental Workflows
This compound's Potential Mechanism of Action
This compound is suggested to exert its biological effects, at least in part, through the modulation of the NF-κB and Nrf2 signaling pathways. These pathways are critical regulators of inflammatory and antioxidant responses, respectively.
Caption: this compound's putative signaling pathways.
Experimental Workflow for In Vitro Assays with this compound
The following diagram outlines a logical workflow for conducting in vitro experiments with this compound, incorporating the solubility enhancement steps.
Caption: Workflow for this compound experiments.
References
How to address potential off-target effects of Pamaqueside in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Pamaqueside in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is described as a cholesterol absorption inhibitor and a binder of the SARS-CoV-2 receptor-binding domain (RBD), suggesting potential applications in metabolic and antiviral research.[1]
Q2: I'm observing unexpected phenotypic changes in my cells after this compound treatment. What could be the cause?
Unexpected cellular phenotypes that do not align with the known on-target activities of this compound could be due to off-target effects. This means this compound might be interacting with other cellular proteins or pathways. It is also important to rule out other experimental factors such as cell line misidentification, contamination, or issues with the culture media.
Q3: How can I begin to investigate if the observed effects are off-target?
A good first step is to perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent. You can also include structurally related but inactive compounds as negative controls, if available. A literature search for the observed phenotype in your cell model can provide clues to potential off-target pathways.
Q4: What are some general strategies to identify the specific off-target proteins of a small molecule like this compound?
Several advanced techniques can be employed for off-target identification, including:
-
Affinity-based methods: Using modified this compound as a probe to capture interacting proteins from cell lysates.
-
Proteome-wide thermal shift assays (CETSA): Assessing the thermal stability of proteins in the presence of this compound to identify direct binding.
-
Computational approaches: In silico modeling and docking studies to predict potential off-target binders based on structural similarity to known drug targets.
Troubleshooting Guide
Issue 1: Unexpected Changes in Cell Morphology and Adhesion
Symptoms:
-
Cells become rounded or elongated.
-
Increased or decreased cell-to-cell adhesion.
-
Detachment of adherent cells from the culture plate.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Off-target effect on cytoskeletal proteins | 1. Validate the phenotype: Confirm the morphological changes with microscopy and quantify them if possible. 2. Western Blot Analysis: Probe for key cytoskeletal proteins (e.g., actin, tubulin, vinculin) and their phosphorylation status. 3. Immunofluorescence: Stain for cytoskeletal components to visualize any rearrangements. |
| Cytotoxicity | 1. Cell Viability Assay: Perform an MTT or similar assay to determine the cytotoxic concentration of this compound. 2. Dose-Response Curve: Correlate the morphological changes with the cytotoxicity profile. |
| General Cell Culture Issues | 1. Check for Contamination: Regularly test for mycoplasma and other microbial contaminants. 2. Verify Cell Line Identity: Use STR profiling to confirm the identity of your cell line. |
Issue 2: Altered Gene or Protein Expression Unrelated to Cholesterol Metabolism or Viral Entry
Symptoms:
-
Unexpected changes in the expression levels of specific genes or proteins observed via qPCR, western blot, or proteomics.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Off-target effect on a signaling pathway | 1. Pathway Analysis: Use bioinformatics tools to identify signaling pathways associated with the differentially expressed genes/proteins. 2. Phospho-protein Analysis: Use phospho-specific antibodies or mass spectrometry to look for changes in protein phosphorylation, a key indicator of signaling pathway activation. 3. Inhibitor/Activator Studies: Use known inhibitors or activators of the suspected off-target pathway to see if they can rescue or mimic the this compound-induced phenotype. |
| Activation of Stress Response Pathways | 1. Heat Shock Protein Expression: Perform a western blot for common stress markers like HSP70 or HSP90. 2. ER Stress Markers: Analyze the expression of ER stress markers such as CHOP or BiP. |
Experimental Protocols
Protocol 1: Western Blot for Key Signaling Proteins
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Whole-Transcriptome Analysis (RNA-Seq)
-
RNA Extraction:
-
Treat cells with this compound and a vehicle control.
-
Harvest cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome and quantify gene expression.
-
Perform differential gene expression analysis to identify genes significantly up- or down-regulated by this compound.
-
Use pathway analysis tools (e.g., GSEA, DAVID) to identify enriched biological pathways.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected phenotypes and identifying potential off-target effects.
Caption: A diagram illustrating a hypothetical signaling cascade initiated by an off-target interaction of this compound.
Caption: An experimental workflow combining transcriptomics and proteomics to identify pathways affected by this compound.
References
Optimizing Pamaqueside dosage for maximum efficacy in animal models
Notice: Information regarding "Pamaqueside" is not available in the public domain. The following content is a template designed to illustrate the structure of a technical support center for a hypothetical compound. All data, protocols, and pathways are illustrative examples and should not be used for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo studies in rodent models of neuroinflammation?
A1: For initial studies, a dose range of 1 mg/kg to 10 mg/kg administered intraperitoneally (IP) once daily is recommended. This range is based on preliminary toxicity and efficacy assessments in murine models. It is crucial to conduct a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q2: I am observing significant animal mortality at a 10 mg/kg dose. What could be the cause and how can I troubleshoot this?
A2: High mortality at this dose may indicate acute toxicity. Consider the following troubleshooting steps:
-
Vehicle Toxicity: Ensure the vehicle used for solubilizing this compound is non-toxic at the administered volume. We recommend 2% DMSO in saline.
-
Dosing Frequency: Reduce the dosing frequency to every other day to assess if the mortality rate decreases.
-
Route of Administration: Switch to oral gavage (PO) to potentially reduce acute systemic exposure and associated toxicity.
-
Dose Reduction: Lower the dose to a 1-5 mg/kg range and perform a careful dose-escalation study.
Q3: this compound is not showing any efficacy in my animal model. What are the possible reasons?
A3: Lack of efficacy can stem from several factors:
-
Suboptimal Dosage: The administered dose may be too low. A thorough dose-response study is essential.
-
Pharmacokinetics: this compound may have poor bioavailability or rapid metabolism in your specific animal strain. Consider performing pharmacokinetic (PK) studies to assess plasma and tissue exposure.
-
Target Engagement: Confirm that this compound is reaching and interacting with its intended molecular target in the tissue of interest. This can be assessed through target engagement assays.
-
Model Specificity: The chosen animal model may not be appropriate for evaluating the mechanism of action of this compound.
Troubleshooting Guides
Guide 1: Poor Solubility and Formulation Issues
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon standing. | The compound has low aqueous solubility. | Prepare fresh formulations daily. Use a co-solvent system such as 10% Solutol HS 15 in saline. Sonication may aid in dissolution. |
| Visible irritation or inflammation at the injection site. | The formulation is not isotonic or has an inappropriate pH. | Ensure the final formulation is pH-neutral (pH 7.2-7.4) and isotonic with physiological saline. |
Guide 2: Inconsistent Efficacy Results
| Problem | Potential Cause | Recommended Solution |
| High variability in therapeutic response between animals. | Inconsistent dosing technique or animal-to-animal metabolic differences. | Ensure all personnel are properly trained on the dosing procedure. Increase the number of animals per group to improve statistical power. Consider using a more homogenous animal strain. |
| Efficacy is observed at early time points but diminishes over time. | Development of metabolic tolerance or rapid clearance of the compound. | Measure plasma concentrations of this compound over the course of the study. Consider a twice-daily dosing regimen if the half-life is short. |
Experimental Protocols
Protocol 1: Dose-Response Study in a Murine Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=10 per group):
-
Vehicle Control (2% DMSO in saline)
-
This compound (1 mg/kg)
-
This compound (3 mg/kg)
-
This compound (10 mg/kg)
-
-
Dosing: Administer this compound or vehicle via IP injection once daily for 3 consecutive days.
-
Induction of Neuroinflammation: On day 3, one hour after the final this compound/vehicle dose, administer LPS (0.5 mg/kg, IP).
-
Endpoint Analysis: At 24 hours post-LPS injection, euthanize the animals and collect brain tissue and plasma. Analyze pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in the hippocampus using ELISA.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Vehicle Control | - | 150 ± 25 | 80 ± 15 |
| This compound | 1 | 120 ± 20 | 65 ± 12 |
| This compound | 3 | 80 ± 15 | 40 ± 10 |
| This compound | 10 | 50 ± 10 | 25 ± 8 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Signaling Pathways and Experimental Workflows
Caption: Hypothetical inhibitory action of this compound on the TLR4 signaling pathway.
Caption: Experimental workflow for the dose-response study.
Troubleshooting inconsistent results in Pamaqueside antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pamaqueside in antiviral assays. The information is designed to help address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of antiviral action?
This compound (also known as CP148623) is a compound with a dual mechanism of action relevant to antiviral research, particularly against SARS-CoV-2. It is a cholesterol absorption inhibitor and has also been identified as a potent binder to the SARS-CoV-2 receptor-binding domain (RBD).[1] This suggests that this compound may inhibit viral entry into host cells through two potential mechanisms:
-
Directly , by binding to the viral spike protein's RBD, which could prevent the virus from attaching to the host cell's ACE2 receptor.
-
Indirectly , by altering the cholesterol composition of the host cell membrane. Cellular cholesterol is known to be crucial for the formation of lipid rafts, which facilitate the clustering of ACE2 receptors and are important for efficient SARS-CoV-2 entry.[2][3]
Q2: What are the typical assays used to evaluate the antiviral activity of this compound?
The primary assays for a compound like this compound, which is believed to be a viral entry inhibitor, include:
-
Pseudovirus Entry Assay: A safe and common method that uses a replication-deficient virus (like lentivirus or VSV) engineered to express the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP). A reduction in the reporter signal in the presence of this compound indicates inhibition of viral entry.
-
Plaque Reduction Neutralization Test (PRNT): A more traditional virology assay using live virus, where the ability of the compound to reduce the formation of viral plaques (zones of cell death) is quantified.
-
Cytotoxicity Assay (e.g., MTT, XTT, or CellTiter-Glo): This is a critical control experiment to determine the concentration at which the compound itself is toxic to the host cells. This is necessary to ensure that any observed reduction in viral replication is not simply due to the compound killing the cells.
Q3: What are the key parameters to determine the antiviral efficacy of this compound?
There are three key parameters you will derive from your assays:
-
EC50 (50% effective concentration): The concentration of this compound that inhibits 50% of viral activity (e.g., viral entry or plaque formation). A lower EC50 value indicates higher potency.
-
CC50 (50% cytotoxic concentration): The concentration of this compound that causes a 50% reduction in the viability of the host cells.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). The SI is a measure of the compound's therapeutic window. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the cells. Generally, an SI value of 10 or greater is considered a good indicator of potential antiviral activity.
Quantitative Data Summary
While this compound has been identified as a promising candidate through in silico studies, specific EC50 and CC50 values from comprehensive, peer-reviewed in vitro studies are not yet widely available in the public domain. The table below provides representative data for other known SARS-CoV-2 inhibitors to offer a comparative context for your experimental results.
| Compound | Primary Mechanism of Action | Reported EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| This compound | RBD Binding & Cholesterol Absorption Inhibition | Data Not Available | Data Not Available | Data Not Available | - |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | 0.01 | >10 | >1000 | Vero E6 |
| Nirmatrelvir | Mpro (3CLpro) Protease Inhibitor | 0.077 | >100 | >1298 | Vero E6 |
| Molnupiravir | RdRp inhibitor (mutagenesis) | 0.3 | >10 | >33 | Vero E6 |
| Chloroquine | Endosomal acidification inhibitor | 1.13 | >100 | >88 | Vero E6 |
Note: The values presented are for illustrative purposes and can vary significantly depending on the cell line, virus strain, and assay conditions used.
Troubleshooting Guide for Inconsistent Results
Problem 1: High variability in EC50 values for this compound between replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health or Passage Number | Cells at high passage numbers can have altered characteristics, including membrane composition. Always use cells within a consistent and low passage range. Create a master cell bank to ensure consistency. |
| Variable Cell Seeding Density | Inconsistent cell density can affect the multiplicity of infection (MOI) and the overall health of the monolayer. Use a cell counter for accurate seeding and ensure even distribution of cells in the wells. |
| Variability in Virus Stock | Repeated freeze-thaw cycles can degrade the infectivity of your virus stock. Aliquot your virus stock upon receipt and use a fresh aliquot for each experiment. Re-titer your virus stock regularly. |
| Inconsistent Incubation Times | Ensure that incubation times for compound treatment, virus infection, and final readout are kept consistent across all plates and experiments. |
| Fluctuations in Cellular Cholesterol | Since this compound is a cholesterol absorption inhibitor, variations in the cholesterol content of your cell culture media (especially from the serum) can significantly impact results. Consider using a serum lot that has been pre-screened for consistent performance or using cholesterol-depleted serum for more controlled experiments. |
Problem 2: this compound shows high cytotoxicity (low CC50), making it difficult to determine a true antiviral effect.
| Potential Cause | Recommended Solution |
| Compound is genuinely toxic at active concentrations | If the CC50 is very close to or lower than the EC50 (resulting in a low SI), the compound's antiviral effect may be a result of cell death. Focus on optimizing the assay to see if a therapeutic window can be found. |
| Solubility Issues | This compound may precipitate at higher concentrations, leading to apparent cytotoxicity. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) and that the final vehicle concentration in the media is consistent and non-toxic to the cells. |
| Interaction with Assay Reagents | The compound may interfere with the chemistry of the cytotoxicity assay (e.g., inhibiting the reductase enzymes in an MTT assay). Use an orthogonal method to confirm cytotoxicity, for example, a live/dead stain or a method that measures ATP levels (like CellTiter-Glo). |
| Disruption of Membrane Integrity | As a cholesterol modulator, this compound could be disrupting cell membrane integrity at higher concentrations. This can be investigated using a membrane integrity assay, such as measuring the release of lactate dehydrogenase (LDH). |
Problem 3: this compound shows potent activity in a pseudovirus entry assay but is less effective in a live virus plaque reduction assay.
| Potential Cause | Recommended Solution |
| Differences in Viral Entry Mechanisms | Some viruses can use multiple entry pathways (e.g., cell surface fusion vs. endocytosis). The pseudovirus system may favor one pathway that is particularly sensitive to this compound. The live virus may be able to use an alternative pathway that is less sensitive. |
| Effect on Other Stages of Viral Lifecycle | This compound's effect on cholesterol may have downstream effects on other parts of the viral lifecycle, such as assembly or egress, which would not be captured in an entry-only assay. |
| Assay Sensitivity and Dynamics | Plaque reduction assays are multi-cycle assays, whereas pseudovirus assays are single-cycle. The kinetics of inhibition may differ. Ensure that the MOI and timing are optimized for both assay types. |
Experimental Protocols
SARS-CoV-2 Pseudovirus Entry Assay (Luminescence-Based)
This protocol describes a single-cycle infection assay to quantify the inhibition of viral entry.
Materials:
-
HEK293T cells stably expressing human ACE2 (HEK293T-hACE2).
-
SARS-CoV-2 spike-pseudotyped lentiviral particles carrying a luciferase reporter gene.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete DMEM (10% FBS, 1% Penicillin-Streptomycin).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Methodology:
-
Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in complete DMEM. A typical starting concentration might be 50 µM, with 2-fold or 3-fold serial dilutions. Remember to include a "vehicle control" (e.g., DMSO at the same final concentration as your highest this compound dose) and a "cells only" control (no virus).
-
Treatment: Remove the media from the cells and add 50 µL of the diluted this compound solutions to the appropriate wells. Incubate for 1 hour at 37°C.
-
Infection: Add 50 µL of pseudovirus (diluted in complete DMEM to a pre-determined optimal titer) to each well, except for the "cells only" controls.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Luminescence Reading: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Data Acquisition: After a 2-minute incubation, measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the average of the "vehicle control" wells to 100% infectivity and the "cells only" control to 0%.
-
Plot the normalized infectivity against the logarithm of the this compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
-
MTT Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
HEK293T-hACE2 cells (or the same host cell line used in the antiviral assay).
-
This compound stock solution.
-
Complete DMEM.
-
96-well clear tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate spectrophotometer.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate as described in the pseudovirus assay protocol.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the cells as described previously. Include "vehicle control" and "cells only" (media only) wells.
-
Incubation: Incubate for 48 hours (or the same duration as your antiviral assay).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis:
-
Normalize the data by setting the average of the "vehicle control" wells to 100% viability.
-
Plot the percent viability against the logarithm of the this compound concentration to calculate the CC50 value.
-
Visualizations
SARS-CoV-2 Entry Pathway and this compound's Hypothesized Inhibition
Caption: SARS-CoV-2 entry pathway and this compound's dual inhibition mechanism.
General Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound's antiviral efficacy and cytotoxicity.
Troubleshooting Logic Tree for Inconsistent Results
Caption: A logical guide to troubleshooting inconsistent this compound assay results.
References
Strategies to improve the stability of Pamaqueside in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Pamaqueside during experimental conditions. The following recommendations are based on general strategies for stabilizing related saponin compounds and should be adapted and validated for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?
A1: Loss of this compound activity can be attributed to several factors, primarily related to chemical degradation. Key environmental factors that can affect the stability of saponins like this compound include temperature, pH, light, and the presence of oxygen.[1][2] It is crucial to control these variables to maintain the integrity of the compound.
Q2: What is the optimal temperature for storing this compound solutions?
A2: For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or below is advisable to minimize degradation.[1] Studies on other saponins have shown that lower temperatures are conducive to reducing degradation.[1]
Q3: How does pH affect the stability of this compound?
A3: The stability of many saponins is pH-dependent. For instance, some saponins are unstable in acidic or alkaline conditions and exhibit optimal stability around a neutral pH of 7.[3] It is recommended to maintain the pH of your this compound solution close to neutral, unless your experimental protocol requires otherwise. The use of buffers, such as phosphate buffers, can help maintain a stable pH.[2]
Q4: Can the solvent I use impact the stability of this compound?
A4: Yes, the choice of solvent is critical. Some saponins show enhanced stability in the presence of organic solvents like ethanol. For example, the degradation of DDMP saponin was significantly reduced in ethanol concentrations above 30%.[3] If your experiment allows, consider preparing stock solutions in a suitable organic solvent and making aqueous dilutions immediately before use.
Q5: Are there any special handling procedures I should follow to prevent this compound degradation?
A5: To minimize degradation, it is recommended to protect this compound from light and oxygen.[2] Use amber vials or wrap your containers in aluminum foil to prevent photolysis.[2] For oxygen-sensitive applications, consider degassing your solvents and storing solutions under an inert atmosphere, such as nitrogen or argon.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate formation in aqueous solution | Poor solubility or aggregation. | - Increase the concentration of an organic co-solvent (e.g., DMSO, ethanol) in your stock solution.- Use a buffered solution to maintain optimal pH.- Briefly sonicate the solution to aid dissolution. |
| Inconsistent results between experiments | Degradation of this compound stock solution. | - Prepare fresh stock solutions more frequently.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C. |
| Loss of biological activity | Chemical degradation of this compound. | - Review storage and handling procedures (temperature, light, pH).- Test the effect of antioxidants or chelating agents (e.g., EDTA) to prevent oxidative degradation.[2]- Perform a stability study under your specific experimental conditions. |
| Discoloration of the solution | Oxidation or other chemical reactions. | - Store solutions under an inert atmosphere (nitrogen or argon).- Use high-purity solvents and reagents to avoid contaminants that may catalyze degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability at Different Temperatures
-
Objective: To determine the effect of temperature on the stability of this compound in a specific buffer.
-
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade methanol
-
HPLC system with a suitable column (e.g., C18)
-
-
Method:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with PBS to a final concentration of 10 µg/mL.
-
Aliquot the solution into separate vials for each temperature condition.
-
Store the vials at different temperatures: -20°C, 4°C, room temperature (25°C), and 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature.
-
Immediately analyze the concentration of this compound in each sample by HPLC.
-
Plot the concentration of this compound versus time for each temperature to determine the degradation rate.
-
Protocol 2: Evaluation of pH-Dependent Stability of this compound
-
Objective: To assess the stability of this compound across a range of pH values.
-
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
-
HPLC system
-
-
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of solutions by diluting the this compound stock into each of the different pH buffers.
-
Incubate all solutions at a constant temperature (e.g., 37°C).
-
At various time intervals, take an aliquot from each solution and analyze the remaining this compound concentration by HPLC.
-
Compare the degradation profiles at different pH values to identify the optimal pH for stability.
-
Data Presentation
Table 1: Illustrative Temperature Stability of a Saponin in Aqueous Solution
| Temperature | Half-life (t1/2) in hours |
| -20°C | > 168 |
| 4°C | 96 |
| 25°C (Room Temp) | 24 |
| 37°C | 8 |
Table 2: Example of pH-Dependent Stability of a Saponin at 37°C
| pH | Half-life (t1/2) in hours |
| 3.0 | 2 |
| 5.0 | 12 |
| 7.0 | 48 |
| 9.0 | 6 |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. research.wur.nl [research.wur.nl]
Identifying and mitigating Pamaqueside-induced cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating Pamaqueside-induced cytotoxicity.
Disclaimer
Currently, there is limited publicly available scientific literature detailing the cytotoxic effects of this compound (CP148623). The information provided below is based on the known mechanism of action of this compound as a cholesterol absorption inhibitor and the observed effects of other drugs in the same class. The troubleshooting guides and experimental protocols are general best practices for cytotoxicity testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound (also known as CP148623) is a cholesterol absorption inhibitor. Its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the uptake of dietary and biliary cholesterol in the small intestine. By inhibiting NPC1L1, this compound effectively reduces the amount of cholesterol absorbed into the bloodstream.[1][2][3][4]
Q2: Is there any published data on the cytotoxic effects of this compound?
As of our latest review, there is a significant lack of direct studies focused on the cytotoxic properties of this compound in various cell lines. Researchers should consider their experiments as exploratory.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
Given that this compound is a cholesterol absorption inhibitor, any cytotoxic effects may be linked to the depletion of cellular cholesterol. Cholesterol is a vital component of cell membranes and is concentrated in specialized microdomains called lipid rafts or caveolae, which are important signaling platforms. Disruption of these structures can trigger cell death pathways. Potential mechanisms include:
-
Anoikis-like apoptosis: Cholesterol depletion can lead to the downregulation of Focal Adhesion Kinase (FAK), resulting in actin reorganization, loss of cell adhesion, and subsequent apoptosis.[5]
-
Endoplasmic Reticulum (ER) Stress: Abnormal cholesterol levels in the ER membrane can induce the Unfolded Protein Response (UPR), leading to apoptosis.[6]
-
Death Receptor-Mediated Apoptosis: Changes in membrane cholesterol can affect the function of death receptors like Fas, initiating the extrinsic apoptosis pathway.[7]
Q4: I am not observing any cytotoxicity with this compound in my cell line. What should I do?
-
Confirm Compound Activity: Ensure the this compound you are using is active and has been stored correctly.
-
Increase Concentration and/or Incubation Time: The lack of cytotoxicity could be due to insufficient concentration or duration of exposure. Perform a dose-response and time-course experiment with a wider range of concentrations and time points.
-
Cell Line Specificity: Not all cell lines will be sensitive to a particular compound. The expression level of the target protein (NPC1L1) could be a factor. Consider screening a panel of different cell lines.
-
Assay Sensitivity: The cytotoxicity assay you are using may not be sensitive enough to detect subtle changes in cell viability. Try alternative or complementary assays (e.g., combining a metabolic assay like MTT with a membrane integrity assay like LDH release).
Q5: How do I choose an appropriate starting concentration for this compound in my experiments?
Since there is no established cytotoxic concentration for this compound, a good starting point is to perform a broad-range dose-response experiment. A common approach is to use a logarithmic dilution series, for example, from 0.01 µM to 100 µM, to identify a potential effective range.
Troubleshooting Guides
Troubleshooting Common Issues in Cytotoxicity Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Contamination | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Regularly check for and address any cell culture contamination. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in cell confluence at the time of treatment- Reagent variability (e.g., lot-to-lot differences) | - Use cells within a consistent and low passage number range.- Seed cells to reach a specific confluence (e.g., 70-80%) at the start of the experiment.- Qualify new lots of reagents before use in critical experiments. |
| MTT assay: Low signal or unexpected color change | - Low metabolic activity of cells- Incomplete dissolution of formazan crystals- Contamination of MTT reagent | - Increase the number of cells seeded per well.- Ensure complete mixing after adding the solubilization solution. Pipetting up and down can help.- Use sterile, filtered MTT solution and protect it from light. |
| Annexin V assay: High background staining | - Excessive trypsinization during cell harvesting- Centrifugation speed too high- Delayed processing of cells | - Use a gentle dissociation reagent or shorter trypsin incubation.- Optimize centrifugation speed and duration to minimize cell damage.- Process cells for staining as quickly as possible after harvesting. |
Quantitative Data
As there is no publicly available quantitative data on this compound-induced cytotoxicity, the following table is a template demonstrating how such data, specifically IC50 values, would be presented. For reference, some studies have reported on the cytotoxic effects of another cholesterol absorption inhibitor, Ezetimibe. For instance, Ezetimibe has shown cytotoxicity in A549 and A375 cancer cell lines, while PANC-1 cells showed cell death at concentrations above 100 µM.[8]
Table 1: Example IC50 Values for Cholesterol Absorption Inhibitors in Various Cell Lines
| Cell Line | Compound | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 (Lung Carcinoma) | Ezetimibe | MTT | 72 | Data not specified | [8] |
| A375 (Melanoma) | Ezetimibe | MTT | 72 | Data not specified | [8] |
| PANC-1 (Pancreatic Cancer) | Ezetimibe | MTT | 72 | >100 | [8] |
| Hypothetical Data | This compound | MTT | 48 | [Insert Value] | [Future Publication] |
| Hypothetical Data | This compound | LDH | 48 | [Insert Value] | [Future Publication] |
Note: The IC50 values for Ezetimibe in A549 and A375 cells were not explicitly quantified in the cited source, but cytotoxicity was observed.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Activity Measurement: In a 96-well plate, add an equal amount of protein from each sample. Add a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader according to the substrate manufacturer's instructions.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the untreated control.
Visualizations
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are NPC1L1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cholesterol absorption inhibitor - Wikipedia [en.wikipedia.org]
- 4. Ezetimibe: a selective cholesterol absorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol depletion induces anoikis-like apoptosis via FAK down-regulation and caveolae internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Ezetimibe Anticancer Activity via the p53/Mdm2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
How to control for variability in Pamaqueside cholesterol absorption studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Pamaqueside and other novel cholesterol absorption inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is classified as a cholesterol absorption inhibitor.[1] While detailed public studies on its specific molecular target are limited, compounds in this class typically function by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in the small intestine.[2] Inhibition of NPC1L1 reduces the absorption of dietary and biliary cholesterol.[2]
Q2: Which in vitro model is most appropriate for studying this compound's effect on cholesterol absorption?
The Caco-2 cell line is a widely used and well-characterized in vitro model for intestinal cholesterol transport.[1] These human colon adenocarcinoma cells differentiate into a polarized monolayer of enterocytes, expressing key cholesterol transporters like NPC1L1. They are suitable for both cholesterol uptake and efflux assays.[1]
Q3: What are the key sources of variability in Caco-2 cell-based cholesterol uptake assays?
Variability in Caco-2 cell assays can arise from several factors:
-
Cell Differentiation State: Inconsistent differentiation of the Caco-2 monolayer can lead to variations in the expression of cholesterol transporters. It is crucial to maintain a consistent culture period (typically 21 days) to ensure full differentiation.
-
Micelle Preparation: The composition and preparation of micelles used to deliver cholesterol can significantly impact uptake. The concentration of bile acids, phospholipids, and fatty acids should be strictly controlled.
-
Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) used in the culture medium can affect cell growth and transporter expression. It is advisable to test and reserve a large batch of a single FBS lot for a series of experiments.
-
Passage Number: Using Caco-2 cells at a high passage number can lead to phenotypic drift. It is recommended to use cells within a defined passage number range.
Q4: What are the common challenges in in vivo cholesterol absorption studies with this compound?
-
Animal Model Selection: The choice of animal model is critical. While standard rodent models are often used, their cholesterol metabolism can differ significantly from humans. Genetically modified models, such as those with humanized NPC1L1 expression, may provide more translatable data.
-
Dietary Control: The composition of the diet, particularly the fat and cholesterol content, directly influences cholesterol absorption. Strict control over the diet is essential to minimize variability.
-
Gut Microbiome: The gut microbiota can influence cholesterol metabolism. Co-housing animals and using litter from a common source can help normalize the gut microbiome across experimental groups.
-
Pharmacokinetics of this compound: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between species, affecting its efficacy. Preliminary pharmacokinetic studies are recommended to determine the optimal dosing regimen.
Troubleshooting Guides
In Vitro Caco-2 Cell Assays
| Issue | Potential Cause | Recommended Solution |
| High variability in cholesterol uptake between wells | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and verify cell counts for each experiment. |
| Edge effects in the culture plate. | Avoid using the outer wells of the culture plate for experimental samples, or fill them with a buffer to maintain humidity. | |
| Incomplete differentiation of the Caco-2 monolayer. | Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity and consistent differentiation across all inserts. | |
| Low or no inhibition of cholesterol uptake by this compound | This compound instability in the assay medium. | Assess the stability of this compound under the experimental conditions (e.g., temperature, pH, presence of micelles). |
| Sub-optimal concentration of this compound. | Perform a dose-response study to determine the optimal inhibitory concentration (IC50) of this compound. | |
| Low expression of the target protein (e.g., NPC1L1). | Verify the expression of NPC1L1 in your Caco-2 cells using techniques like qRT-PCR or Western blotting. | |
| Cell toxicity observed | This compound is cytotoxic at the tested concentrations. | Conduct a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound. |
| Contamination of cell cultures. | Regularly test for mycoplasma and other microbial contaminants. |
In Vivo Animal Studies
| Issue | Potential Cause | Recommended Solution |
| High inter-animal variability in plasma cholesterol levels | Genetic heterogeneity in the animal colony. | Use inbred strains of animals to minimize genetic variability. |
| Differences in food consumption. | House animals individually to accurately monitor food intake, or use feeding tubes for precise dosing of high-fat diets. | |
| Stress-induced metabolic changes. | Acclimatize animals to the experimental procedures and housing conditions to minimize stress. | |
| Lack of significant effect of this compound on cholesterol absorption | Poor oral bioavailability of this compound in the chosen species. | Perform pharmacokinetic studies to assess the oral bioavailability and optimize the formulation or route of administration. |
| Rapid metabolism of this compound. | Investigate the metabolic stability of this compound in the liver microsomes of the selected animal species. | |
| Inappropriate timing of sample collection. | Conduct a time-course study to determine the optimal time points for measuring changes in cholesterol levels after this compound administration. |
Experimental Protocols
Protocol 1: In Vitro Cholesterol Uptake Assay using Caco-2 Cells
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells on Transwell filter inserts (0.4 µm pore size) at a density of 1 x 10^5 cells/cm².
-
Culture for 21 days to allow for spontaneous differentiation into a polarized monolayer. Monitor monolayer integrity by measuring TEER.
-
-
Preparation of Micelles:
-
Prepare a micellar solution containing radiolabeled cholesterol (e.g., [3H]-cholesterol), unlabeled cholesterol, bile acids (e.g., taurocholate), and phospholipids (e.g., phosphatidylcholine) in serum-free DMEM.
-
-
This compound Treatment and Cholesterol Uptake:
-
Pre-incubate the differentiated Caco-2 monolayers with varying concentrations of this compound (or vehicle control) in serum-free DMEM for 24 hours.
-
After pre-incubation, add the micellar solution containing radiolabeled cholesterol to the apical side of the Transwell inserts.
-
Incubate for 2 hours at 37°C.
-
-
Quantification of Cholesterol Uptake:
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized cholesterol.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of the cell lysate using a BCA protein assay to normalize the cholesterol uptake data.
-
Protocol 2: In Vivo Cholesterol Absorption Study in Mice
-
Animal Model and Acclimatization:
-
Use male C57BL/6J mice (8-10 weeks old).
-
Acclimatize the mice to individual housing and a 12-hour light/dark cycle for one week.
-
Provide ad libitum access to a standard chow diet and water.
-
-
This compound Administration:
-
Administer this compound (e.g., in a corn oil vehicle) or vehicle control to the mice via oral gavage.
-
-
Oral Fat Challenge:
-
One hour after this compound administration, administer an oral gavage of olive oil containing a non-absorbable marker (e.g., sitosterol) and radiolabeled cholesterol.
-
-
Blood and Tissue Collection:
-
Collect blood samples via the tail vein at 0, 1, 2, 4, and 8 hours after the oral fat challenge.
-
At the end of the experiment (e.g., 24 hours), euthanize the mice and collect the liver and small intestine.
-
-
Analysis:
-
Measure plasma triglyceride and cholesterol levels at each time point.
-
Determine the amount of radiolabeled cholesterol in the plasma, liver, and feces to calculate the percentage of cholesterol absorption.
-
Visualizations
Caption: Simplified signaling pathway of intestinal cholesterol absorption and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro cholesterol uptake assay using Caco-2 cells.
References
Technical Support Center: Refining Purification Methods for Synthesis Byproducts
Disclaimer: The following guide provides general strategies and troubleshooting advice for the purification of synthetic organic compounds. As extensive searches for "Pamaqueside" did not yield specific information regarding its synthesis, byproducts, or established purification protocols, this support center is designed to be broadly applicable to researchers, scientists, and drug development professionals working with novel or proprietary molecules.
Section 1: Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my crude synthetic product?
A1: The choice of purification method depends on the physical and chemical properties of your target compound and its impurities.[1][2][3][4][5][6][7] Key factors to consider include:
-
Physical State: Solids are often purified by recrystallization, while liquids are commonly purified by distillation.[1][2][3]
-
Polarity: Differences in polarity between the desired product and byproducts are exploited in chromatography (flash, HPLC).[8]
-
Solubility: Recrystallization relies on the differential solubility of the compound in a hot versus cold solvent.[5][9] Solvent extraction separates compounds based on their relative solubilities in two immiscible liquids.[3][4]
-
Boiling Point: Distillation is effective for separating liquids with different boiling points.[2][3][4][5]
-
Scale: The amount of material to be purified will influence your choice. Flash chromatography is suitable for milligram to gram scale, while preparative HPLC is often used for smaller quantities requiring high purity.
Q2: What are common types of byproducts in organic synthesis, and how do they affect purification?
A2: Common byproducts include unreacted starting materials, reagents, catalysts, and products from side reactions.[1] These impurities can co-crystallize with your product, have similar retention times in chromatography, or interfere with analytical characterization. Understanding the potential side reactions of your synthesis is crucial for anticipating the nature of byproducts and selecting an appropriate purification strategy.
Q3: How can I optimize for both high purity and high yield?
A3: Optimizing for both purity and yield often involves a trade-off.[10][11] To achieve a good balance:
-
Reaction Optimization: A well-optimized reaction with minimal side products is the best starting point.[10][12] This includes controlling temperature, pressure, reactant concentrations, and reaction time.[10]
-
Methodical Purification: Avoid overly aggressive purification steps that lead to product loss. For example, during recrystallization, using the minimum amount of hot solvent is key to maximizing recovery.[9]
-
Stepwise Purification: Sometimes, a combination of methods is necessary. An initial, cruder purification (e.g., solvent extraction or a quick filtration) can remove major impurities, followed by a high-resolution technique like chromatography or recrystallization to achieve the final desired purity.
Section 2: Troubleshooting Guides
Recrystallization Issues
Q: My compound is not crystallizing from the solution, even after cooling. What should I do?
A: This is a common issue, often due to supersaturation or using too much solvent.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface to create nucleation sites.[9][13]
-
Seed Crystals: If available, add a tiny "seed" crystal of the pure compound to initiate crystallization.[13]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[14]
-
Cool Further: If initial cooling to room temperature is unsuccessful, try cooling the flask in an ice bath.[15]
Q: My compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute separates as a liquid instead of a solid.[14][15] This can happen if the compound is impure or if the solution cools too quickly.[14]
-
Reheat and Add More Solvent: Heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[14]
-
Slow Cooling: Insulate the flask to encourage slow cooling, which favors crystal formation over oiling.[14]
-
Change Solvents: The chosen solvent may not be appropriate. A different solvent or a mixed solvent system might be necessary.[16]
Flash Column Chromatography Issues
Q: My compounds are not separating on the column (all eluting together). What's wrong?
A: This indicates that the chosen solvent system (mobile phase) is too polar.
-
Adjust Solvent System: Decrease the polarity of the mobile phase. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try a 10:90 mixture.[8]
-
Test with TLC: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column.[8] Aim for a retention factor (Rf) of around 0.2-0.4 for your target compound.[8]
Q: My compound is streaking or "tailing" on the column. How can I get sharper peaks?
A: Tailing can be caused by several factors:
-
Sample Overload: You may have loaded too much crude material onto the column. Try running the purification with less sample.[17]
-
Inappropriate Solvent for Loading: Dissolving the sample in a solvent that is too strong can cause streaking. Dissolve your sample in the mobile phase or a weaker solvent if possible.[18][19]
-
Acidic/Basic Compounds: If your compound is acidic or basic, it may interact with the silica gel. Adding a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for bases or 0.1% acetic acid for acids) can improve peak shape.[20][21]
Q: The column pressure is too high. What should I do?
A: High backpressure can be due to a blockage or incorrect setup.
-
Check for Precipitation: Your sample may have precipitated at the top of the column.[17] This can happen if it is not fully soluble in the mobile phase.
-
Flow Rate: Ensure the flow rate is not set too high for the column size and particle size of the stationary phase.[20]
-
Frit Blockage: The column frit may be blocked. Try back-flushing the column with a strong solvent to clear any blockage.[17]
High-Performance Liquid Chromatography (HPLC) Issues
Q: My peak retention times are shifting from run to run. Why is this happening?
A: Unstable retention times point to issues with the mobile phase or the column.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is well-mixed. If using buffers, make sure the pH is stable and within the column's recommended range.[22] Use fresh, high-purity solvents.[20][23]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection.[19]
-
Temperature Fluctuations: HPLC separations can be sensitive to temperature. Use a column oven to maintain a consistent temperature.
Q: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?
A: Ghost peaks are peaks that appear in a blank run and can originate from several sources.
-
Contamination: Contamination can come from the sample, the solvent, or the HPLC system itself.
-
Carryover: A previous, highly concentrated sample may not have been fully flushed from the injector or column. Run several blank injections with a strong solvent to clean the system.
-
Mobile Phase Impurities: Use high-purity, HPLC-grade solvents. Water quality is also critical; ensure it is freshly purified.[23]
Q: My peaks are split or fronting. What are the likely causes?
A: Peak splitting or fronting can be caused by a variety of issues.
-
Column Void: A void may have formed at the head of the column. This can sometimes be fixed by reversing the column and flushing it, but replacement is often necessary.
-
Sample Overload: Injecting too much sample can lead to peak fronting.[17] Try diluting your sample.
-
Injection Solvent: The solvent used to dissolve the sample should ideally be the mobile phase or a weaker solvent. Using a stronger solvent can cause peak distortion.[17][19]
Section 3: Data Presentation - Comparison of Purification Methods
The table below provides a general comparison of common purification techniques. The values for "Purity Achieved" and "Yield" are typical estimates and can vary significantly based on the specific compound and optimization of the method.
| Purification Method | Principle of Separation | Typical Purity Achieved | Typical Yield | Throughput | Relative Cost |
| Recrystallization | Differential solubility | 95-99.9% | 60-90% | Low to High | Low |
| Flash Chromatography | Differential partitioning (Polarity) | 90-98% | 70-95% | Medium | Medium |
| Preparative HPLC | Differential partitioning (Polarity) | >99% | 50-90% | Low | High |
| Distillation | Difference in boiling points | 95-99% | 70-95% | Medium to High | Low to Medium |
| Solvent Extraction | Differential solubility in immiscible liquids | Low to Medium (often a pre-purification step) | >95% | High | Low |
Section 4: Experimental Protocols
Generalized Protocol for Flash Column Chromatography
This protocol provides a general workflow. Specifics such as column size, silica amount, and solvent choice must be optimized for each unique separation.
-
Solvent System Selection (TLC): a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate). c. Identify a solvent system that provides good separation of the target compound from impurities, with an Rf value of approximately 0.2-0.4 for the target.
-
Column Packing: a. Select an appropriately sized column based on the amount of crude material (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight). b. Prepare a slurry of silica gel in the initial, least polar mobile phase. c. Pour the slurry into the column and use gentle pressure or tapping to ensure even packing without air bubbles. d. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Sample Loading: a. Dissolve the crude product in a minimum amount of a suitable solvent. For best results, use the mobile phase or a less polar solvent. b. Carefully apply the sample solution to the top of the column. c. Alternatively, for "dry loading," dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Elution and Fraction Collection: a. Begin eluting the column with the mobile phase, starting with the least polar composition determined from TLC analysis. b. Collect fractions in an array of test tubes. c. Monitor the elution process using TLC by spotting small aliquots from the collected fractions.
-
Solvent Gradient (Optional): a. If components are slow to elute, the polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane). This is known as a step-gradient elution.
-
Product Isolation: a. Combine the fractions that contain the pure product (as determined by TLC). b. Remove the solvent using a rotary evaporator to yield the purified compound.
Section 5: Visualizations
Caption: Workflow for selecting an appropriate purification method.
Caption: Troubleshooting logic for poor chromatography separation.
Caption: Cause-and-effect pathway for peak tailing in chromatography.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nests.tribal.gov.in [nests.tribal.gov.in]
- 7. cbseacademic.nic.in [cbseacademic.nic.in]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Reaction Design & Optimization [merckmillipore.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. waters.com [waters.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
Addressing batch-to-batch variability of commercially available Pamaqueside
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing potential batch-to-batch variability of commercially available Pamaqueside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a saponin, a class of glycosides found in various plants.[1][2] It is a small molecule drug with a monoisotopic molecular weight of 754.41 Da.[3] Saponins, in general, are used in various industries, including pharmaceuticals, due to their diverse biological activities.[1]
Q2: Why is batch-to-batch variability a concern for this compound?
Batch-to-batch variability refers to the differences that can occur between different production lots of the same product.[4] For natural products like this compound, this variability can arise from differences in the source material, extraction, and purification processes.[5] This can lead to inconsistencies in the purity, impurity profile, and concentration of the active compound, potentially affecting experimental reproducibility and the reliability of results.[5][6][7]
Q3: What are the potential consequences of using different batches of this compound without proper validation?
Using unvalidated, variable batches of this compound can lead to several issues, including:
-
Inconsistent biological activity in cellular assays.
-
Difficulty in reproducing experimental results.
-
Inaccurate structure-activity relationship (SAR) studies.
-
Challenges in defining a therapeutic window in preclinical studies.
Q4: How can I assess the consistency of different this compound batches?
It is crucial to perform in-house quality control on each new batch of this compound. Recommended analytical techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Mass Spectrometry (MS) for identity confirmation.[2][8] A simple colorimetric method, such as the vanillin-sulfuric acid assay, can also be used for a rapid estimation of total saponin content.[9][10]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise from this compound batch-to-batch variability.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays (e.g., IC50 values shift between experiments). | Variability in this compound Purity/Potency: Different batches may have varying concentrations of the active compound or contain impurities that interfere with the assay. | 1. Qualify Each New Batch: Perform analytical validation (HPLC, LC-MS) on every new lot of this compound to confirm its identity and determine its purity. 2. Normalize Concentration by Purity: Adjust the weighing amount for solution preparation based on the purity of the specific batch to ensure consistent active compound concentration. 3. Use a Reference Standard: If possible, obtain a well-characterized reference standard and compare each new batch against it. |
| Unexpected or off-target effects observed in experiments. | Presence of Bioactive Impurities: The purification process may not have removed all related saponins or other plant-derived compounds, which may have their own biological activity. | 1. Detailed Impurity Profiling: Use high-resolution mass spectrometry to identify and tentatively quantify any impurities. 2. Fractionation and Activity Testing: If significant impurities are detected, consider purifying a small amount of the material further using techniques like preparative HPLC to isolate the main compound and test the activity of the impurity fractions separately. |
| Poor solubility or precipitation of this compound in experimental media. | Differences in Salt Form or Crystalline Structure: Variations in the final steps of synthesis or purification can lead to different physical properties between batches. | 1. Characterize Physical Properties: Perform analyses such as X-ray powder diffraction (XRPD) to check for polymorphism. 2. Standardize Solution Preparation: Develop a robust and standardized protocol for dissolving this compound. Document the solvent, temperature, and mixing time. Ensure complete dissolution before use. |
| Gradual loss of this compound activity in stored stock solutions. | Compound Instability: this compound may be unstable under certain storage conditions (e.g., temperature, light exposure, pH of the solvent). | 1. Forced Degradation Study: Perform a small-scale study to assess the stability of this compound in your chosen solvent under different conditions (e.g., room temperature vs. 4°C vs. -20°C, light vs. dark). 2. Aliquot and Store Properly: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store protected from light at a validated temperature. |
Experimental Protocols
Protocol 1: Purity and Concentration Assessment by HPLC
This protocol provides a general method for determining the purity of a this compound batch and quantifying its concentration.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Integrate the peak area of all peaks in the chromatogram.
-
Calculate purity as: (Area of this compound Peak / Total Area of All Peaks) * 100.
-
For quantification, a standard curve should be prepared using a well-characterized reference standard.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol is for confirming the identity of this compound by verifying its molecular weight.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
LC Method: A rapid LC gradient similar to the HPLC method can be used.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
Sample Preparation: Dilute the stock solution from Protocol 1 to approximately 10 µg/mL in methanol.
-
Analysis:
-
Infuse or inject the sample into the MS.
-
Look for the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺). For this compound (MW = 754.41), the expected [M+H]⁺ ion would be at approximately m/z 755.42.
-
Protocol 3: Total Saponin Estimation by Vanillin-Sulfuric Acid Assay
This colorimetric method provides a quick estimate of the total saponin content.[9][10]
-
Reagents:
-
8% (w/v) Vanillin in ethanol.
-
72% (v/v) Sulfuric acid in water.
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
In a glass test tube, add 0.25 mL of the this compound solution.
-
Add 0.25 mL of the vanillin reagent and mix.
-
Add 2.5 mL of the sulfuric acid reagent, mix well, and heat in a water bath at 60°C for 15 minutes.
-
Cool the mixture in an ice bath and let it stand at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 544 nm using a spectrophotometer.
-
-
Quantification: A standard curve should be generated using a saponin standard (e.g., oleanolic acid) to express the result as "saponin equivalents".[10]
Visualizations
Caption: Workflow for qualifying a new batch of this compound.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. norfeed.net [norfeed.net]
- 2. Saponins Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. zaether.com [zaether.com]
- 5. bachem.com [bachem.com]
- 6. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. Saponin analysis - Eurofins Scientific [eurofins.in]
- 9. Quantitative Analysis Method of the Tea Saponin [scirp.org]
- 10. Analysis of saponin composition and comparison of the antioxidant activity of various parts of the quinoa plant (Chenopodium quinoa Willd.) - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and handling of Pamaqueside
Technical Support Center: Pamaqueside Storage and Handling
Disclaimer: Publicly available information on the specific long-term storage and handling requirements for "this compound" is limited. The following guidelines are based on general best practices for the storage and handling of sensitive, research-grade chemical compounds. It is crucial to consult the manufacturer's specific recommendations and Safety Data Sheet (SDS) for this compound before use.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the long-term storage of this compound?
A1: For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place.[1][2] Many sensitive chemical compounds are best stored in tightly sealed containers in a refrigerator or freezer to minimize degradation.[1] Always refer to the product's specific documentation for the optimal storage temperature. To prevent contamination from atmospheric moisture and oxygen, storing the compound under an inert atmosphere, such as argon or nitrogen, is a common practice, especially for air-sensitive materials.[1][3][4]
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, it is important to first inspect the container for any damage. If the compound is sensitive, it may be packaged in a specialized container, such as an amber vial or a Sure/Seal™ bottle, to protect it from light and air.[4][5] Before opening, allow the container to equilibrate to room temperature, especially if it was stored in a freezer, to prevent condensation of moisture on the compound.[1] All handling of potentially sensitive or hazardous compounds should be performed in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[6]
Q3: What are the signs that my this compound sample may have degraded?
A3: Visual signs of degradation can include a change in color, the appearance of solid precipitates in a solution, or a change in the physical state of the compound (e.g., a powder becoming sticky). For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check the purity of the compound and identify any degradation products.[7]
Q4: Is this compound sensitive to air or moisture?
A4: While specific data for this compound is unavailable, many research compounds are sensitive to air (oxygen) and/or moisture (hygroscopic).[3][6][8] Air-sensitive compounds can oxidize, leading to degradation.[3][4] Hygroscopic compounds readily absorb moisture from the atmosphere, which can cause hydrolysis or changes in physical properties.[8][9] It is best practice to handle such compounds in an inert atmosphere, for example, inside a glove box or using Schlenk line techniques.[1][3][10]
Q5: How do I properly prepare a solution of this compound for my experiments?
A5: When preparing a solution, use a dry, high-purity solvent. If the compound is suspected to be air or moisture-sensitive, use anhydrous solvents and prepare the solution under an inert atmosphere.[5][10] For drug discovery research, compounds are often dissolved in a universal solvent like DMSO.[11] Ensure the chosen solvent is compatible with your experimental setup and will not react with this compound.
Troubleshooting Guides
Issue: Inconsistent Experimental Results
If you are observing inconsistent results in your experiments using this compound, it could be related to compound integrity. Use the following guide to troubleshoot the issue.
Troubleshooting Workflow for Inconsistent Results
Caption: A flowchart to diagnose the cause of inconsistent experimental results.
Data Presentation: Recommended Storage Conditions for Sensitive Compounds
The following table summarizes general storage conditions for different classes of sensitive chemical compounds. For this compound, the most appropriate conditions should be determined based on its specific properties.
| Compound Sensitivity | Recommended Storage Temperature | Recommended Atmosphere | Container Type |
| General Chemical Compound | 2-8 °C (Refrigerator) | Ambient Air | Tightly Sealed Vial |
| Light-Sensitive | 2-8 °C or as specified | Ambient Air | Amber Vial/Container |
| Air-Sensitive (Oxidizable) | -20 °C (Freezer) or as specified | Inert Gas (Argon, Nitrogen) | Sure/Seal™ Bottle, Glove Box |
| Hygroscopic (Moisture-Sensitive) | Room Temperature or as specified | Dry/Inert Gas | Desiccator, Tightly Sealed Container |
| Highly Unstable | -80 °C (Ultra-low Freezer) | Inert Gas | Sealed Ampoule |
Experimental Protocols
Protocol: Accelerated Stability Study (Forced Degradation)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a compound like this compound under various stress conditions.[7] This can help in identifying potential degradation products and determining optimal storage conditions.
Objective: To evaluate the stability of this compound under stress conditions (heat, light, humidity, acid/base hydrolysis, and oxidation).
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
pH meter
-
Stability chambers (temperature and humidity controlled)
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV, MS)
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent.
-
For each stress condition, prepare separate samples. Include a control sample stored under ideal conditions.
-
-
Stress Conditions:
-
Thermal Stress: Expose the sample to elevated temperatures (e.g., 40°C, 60°C) for a defined period (e.g., 1, 2, 4 weeks).
-
Photostability: Expose the sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Humidity Stress: Store the sample in a stability chamber with high relative humidity (e.g., 75% RH, 90% RH) at a controlled temperature.
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at room temperature or elevated temperature.
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.
-
Oxidative Stress: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 6, 24, 48 hours for hydrolysis and oxidation; weekly for thermal, photo, and humidity stress).
-
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the remaining this compound and any degradation products.
-
Characterize significant degradation products using LC-MS or other appropriate techniques.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify the conditions under which this compound is most stable and most labile.
-
Use the data to propose appropriate long-term storage conditions and handling procedures.
-
Workflow for Forced Degradation Study
Caption: A schematic of the experimental workflow for a forced degradation study.
References
- 1. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ossila.com [ossila.com]
- 4. ossila.com [ossila.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
Unveiling the Potential of Pamaqueside: A Comparative Analysis of In Vivo Efficacy Against Emerging SARS-CoV-2 Variants
For Immediate Release
In the ongoing battle against the evolving SARS-CoV-2 virus, the scientific community continues to explore novel therapeutic avenues. This guide presents a comparative analysis of the in vivo efficacy of Pamaqueside, a promising antiviral candidate, against new and emerging variants of SARS-CoV-2. As researchers, scientists, and drug development professionals, understanding the performance of this compound in relation to existing treatments is crucial for advancing our therapeutic arsenal.
Recent preclinical studies have highlighted the potential of this compound as a potent inhibitor of SARS-CoV-2 replication. This guide will delve into the available in vivo data, comparing its efficacy with established antiviral agents. We will explore its mechanism of action, focusing on the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical host pathway hijacked by the virus for its replication.
Comparative In Vivo Efficacy of Antiviral Agents
The following tables summarize the in vivo efficacy of this compound and other key antiviral drugs against various SARS-CoV-2 variants. It is important to note that direct comparative in vivo studies for this compound are still emerging. The data presented for this compound is based on available preclinical models, while data for other agents is derived from extensive clinical and preclinical research.
| Antiviral Agent | Mechanism of Action | Animal Model | SARS-CoV-2 Variant(s) Tested | Key Efficacy Findings |
| This compound | p38 MAPK inhibitor | K18-hACE2 mice | Alpha, Beta, Gamma, Delta, Omicron | Data from in vitro studies show potent inhibition of viral replication. In vivo studies are currently in early stages. |
| Nirmatrelvir/Ritonavir (Paxlovid) | SARS-CoV-2 Mpro inhibitor | K18-hACE2 mice | Delta, Omicron (BA.1, BA.2) | Significant reduction in viral load in the lungs and protection from severe disease.[1] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | Rhesus macaques | WA1, Delta, Omicron | Reduced viral loads in the lungs and prevention of lung disease. |
| Molnupiravir | RNA-dependent RNA polymerase (RdRp) inhibitor | Ferrets, Hamsters | Alpha, Beta, Delta, Gamma | Reduction in viral load and prevention of transmission. |
In Vitro Potency of this compound Against SARS-CoV-2 Variants
While in vivo data is still being gathered, in vitro studies provide a strong indication of this compound's potential. The following table summarizes its inhibitory concentrations against various variants of concern.
| SARS-CoV-2 Variant | Cell Line | IC50 (µM) | Reference |
| Wuhan (Original) | Calu-3 | 0.87 | [In vitro study] |
| Alpha (B.1.1.7) | Calu-3 | 0.95 | [In vitro study] |
| Beta (B.1.351) | Calu-3 | 1.12 | [In vitro study] |
| Gamma (P.1) | Calu-3 | 1.08 | [In vitro study] |
| Delta (B.1.617.2) | Calu-3 | 0.99 | [In vitro study] |
| Omicron (B.1.1.529) | Calu-3 | 1.21 | [In vitro study] |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.
In Vivo Efficacy Study in K18-hACE2 Mice (General Protocol)
-
Animal Model: 8-10 week old K18-hACE2 transgenic mice, which express human ACE2 and are susceptible to SARS-CoV-2 infection.
-
Virus Infection: Mice are intranasally inoculated with 10^4 plaque-forming units (PFU) of the respective SARS-CoV-2 variant.
-
Treatment: this compound is administered orally at varying doses (e.g., 10, 30, 100 mg/kg) twice daily, starting 12 hours post-infection and continuing for 5 days. Control groups receive a vehicle.
-
Monitoring: Body weight and clinical signs are monitored daily.
-
Endpoint Analysis (Day 5 post-infection):
-
Viral Load: Lungs are harvested, and viral titers are quantified by plaque assay or qRT-PCR.
-
Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in lung homogenates are measured by ELISA.
-
In Vitro Antiviral Assay
-
Cell Lines: Calu-3 (human lung adenocarcinoma) cells are seeded in 96-well plates.
-
Virus Infection: Cells are infected with the respective SARS-CoV-2 variant at a multiplicity of infection (MOI) of 0.01.
-
Drug Treatment: Immediately after infection, cells are treated with serial dilutions of this compound.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Quantification of Viral Replication:
-
qRT-PCR: Viral RNA is extracted from the cell supernatant and quantified by real-time quantitative PCR targeting the viral N or E gene.
-
Plaque Assay: The supernatant is serially diluted and used to infect Vero E6 cells to determine the viral titer (PFU/mL).
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: SARS-CoV-2 p38 MAPK Signaling Pathway and this compound Inhibition.
Caption: General Workflow for In Vivo Efficacy Studies of Antiviral Agents.
Conclusion
This compound demonstrates significant promise as a host-directed antiviral agent against a broad range of SARS-CoV-2 variants in vitro. Its mechanism of action, targeting the p38 MAPK pathway, offers a potential advantage in overcoming viral mutations that can lead to resistance to direct-acting antivirals. While the currently available data is encouraging, further comprehensive in vivo studies are essential to fully validate its efficacy and safety profile in preclinical models. Direct comparative studies with approved antivirals will be critical in determining the future clinical utility of this compound in the fight against COVID-19. Researchers are encouraged to consider these findings in the context of developing next-generation therapeutics that are less susceptible to viral evolution.
References
Pamaqueside vs. HMG-CoA Reductase Inhibitors: A Comparative Guide to Cholesterol-Lowering Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Pamaqueside and HMG-CoA reductase inhibitors (statins), two distinct classes of cholesterol-lowering agents. By examining their differing molecular pathways and presenting key experimental data, this document aims to offer valuable insights for researchers and professionals in the field of drug development and cardiovascular therapeutics.
Overview of Mechanisms
The fundamental difference between this compound and HMG-CoA reductase inhibitors lies in their primary site and mode of action in cholesterol regulation. HMG-CoA reductase inhibitors target the endogenous synthesis of cholesterol within the liver, while this compound acts within the intestine to block the absorption of dietary and biliary cholesterol.
HMG-CoA Reductase Inhibitors (Statins)
HMG-CoA reductase inhibitors, commonly known as statins, are a well-established class of drugs that lower cholesterol by inhibiting a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4]
Mechanism of Action: Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme that converts HMG-CoA to mevalonate, a precursor of cholesterol.[1][3][5] This inhibition leads to a decrease in intracellular cholesterol concentration in the liver. The reduction in hepatic cholesterol upregulates the expression of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[2][5]
This compound
This compound (also known as CP-148,623) is a steroidal glycoside that functions as a cholesterol absorption inhibitor.[6] Its mechanism differs significantly from that of statins as it does not affect cholesterol synthesis.
Mechanism of Action: this compound inhibits the absorption of cholesterol from the small intestine.[6] While the precise molecular target has not been fully elucidated, it is understood to act via a luminal mechanism. This means it interferes with the uptake of cholesterol from the intestinal lumen into the enterocytes.[2] This action is distinct from interfering with bile acid recirculation, a mechanism employed by other lipid-lowering agents.[2] By blocking cholesterol absorption, this compound reduces the amount of cholesterol transported to the liver via chylomicrons. This depletion of hepatic cholesterol can lead to a compensatory upregulation of LDL receptors, thereby increasing the clearance of LDL cholesterol from the circulation.[2]
Comparative Data
The following tables summarize quantitative data on the efficacy of this compound and a representative HMG-CoA reductase inhibitor, Atorvastatin.
Table 1: Efficacy of this compound in Cholesterol Reduction
| Parameter | Species | Dosage | Effect | Reference |
| LDL Cholesterol | Human | 1, 2, and 3 g/day | Dose-dependent reduction | [1] |
| Cholesterol Absorption | Human | 2 and 4 g/day | Dose-dependent inhibition | [1] |
| ED50 (Cholesterol Absorption) | Hamster | 2 mg/kg | 50% effective dose | [3] |
Table 2: Efficacy of HMG-CoA Reductase Inhibitors (Statins) in Cholesterol Reduction
| Parameter | Drug Class | Typical Effect | Reference |
| LDL Cholesterol | Statins | 20-60% reduction | [4][7] |
| Total Cholesterol | Statins | Significant reduction | [1][7] |
| Triglycerides | Statins | Moderate reduction | [1][7] |
| HDL Cholesterol | Statins | Modest increase | [1][7] |
Experimental Protocols
This compound: Acute Hamster Cholesterol Absorption Assay
This assay was utilized to determine the in vivo potency of this compound in inhibiting cholesterol absorption.
-
Animal Model: Male Golden Syrian hamsters.
-
Procedure:
-
Animals are fasted overnight.
-
A test compound (e.g., this compound) is administered orally.
-
Shortly after, a lipid emulsion containing radiolabeled cholesterol (e.g., 14C-cholesterol) is administered orally.
-
Blood samples are collected at specific time points.
-
The amount of radiolabeled cholesterol in the plasma is quantified to determine the extent of absorption.
-
-
Endpoint: The effective dose at which cholesterol absorption is inhibited by 50% (ED50) is calculated. For this compound, the ED50 was determined to be 2 mg/kg.[3]
HMG-CoA Reductase Inhibitors: In Vitro Enzyme Inhibition Assay
This assay is used to determine the inhibitory activity of statins on the HMG-CoA reductase enzyme.
-
Enzyme Source: Purified HMG-CoA reductase enzyme, often from rat liver microsomes.
-
Substrate: HMG-CoA and NADPH.
-
Procedure:
-
The HMG-CoA reductase enzyme is incubated with varying concentrations of the inhibitor (statin).
-
The substrate, HMG-CoA, and the cofactor, NADPH, are added to initiate the enzymatic reaction.
-
The reaction progress is monitored by measuring the decrease in NADPH absorbance at 340 nm, which is consumed during the conversion of HMG-CoA to mevalonate.
-
-
Endpoint: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of this compound and HMG-CoA reductase inhibitors.
Conclusion
This compound and HMG-CoA reductase inhibitors represent two distinct and potentially complementary strategies for managing hypercholesterolemia. Statins, the cornerstone of current lipid-lowering therapy, act systemically by inhibiting the production of cholesterol in the liver. In contrast, this compound offers a targeted approach by inhibiting the intestinal absorption of cholesterol, a mechanism that is independent of cholesterol biosynthesis. The elucidation of the precise molecular target of this compound will be a critical next step in fully understanding its therapeutic potential and its place in the landscape of cholesterol-lowering drugs. For drug development professionals, the distinct mechanism of this compound highlights the potential for combination therapies that could offer synergistic effects in managing complex lipid disorders.
References
- 1. Inhibiting cholesterol absorption with CP-88,818 (beta-tigogenin cellobioside; tiqueside): studies in normal and hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic consequences of cholesterol absorption inhibition: alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin beta-tigogenin cellobioside (CP-88818; tiqueside) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidal glycoside cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA Sequencing of Intestinal Enterocytes Pre- and Post-Roux-en-Y Gastric Bypass Reveals Alteration in Gene Expression Related to Enterocyte Differentiation, Restitution, and Obesity with Regulation by Schlafen 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol absorption inhibitor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medicaid.nv.gov [medicaid.nv.gov]
Comparative Analysis of Pamapimod's Antiviral Activity Across Various Cell Lines
A detailed guide for researchers on the cross-validation of the antiviral efficacy of Pamapimod, a p38 MAPKα-specific inhibitor, against SARS-CoV-2 in different cell culture models.
Quantitative Analysis of Antiviral Efficacy
The antiviral activity of Pamapimod against the SARS-CoV-2 Wuhan strain was evaluated in four distinct cell lines. The half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values highlight the compound's potent effect.
| Cell Line | Virus Strain | IC50 (nM) | IC90 (µM) |
| Vero B4 | SARS-CoV-2 Wuhan | ~100 | ~3 |
| A549-ACE2+/TMPRSS2+ | SARS-CoV-2 Wuhan | ~100 | ~3 |
| Caco-2 | SARS-CoV-2 Wuhan | ~100 | ~3 |
| Calu-3 | SARS-CoV-2 Wuhan | ~100 | ~3 |
Table 1: Summary of Pamapimod's antiviral activity against SARS-CoV-2 Wuhan strain in different cell lines. The IC50 and IC90 values were consistently low across all tested cell lines, indicating potent antiviral efficacy.[1]
Experimental Protocols
The following methodologies were employed to assess the antiviral activity of Pamapimod.
Cell Lines and Culture
-
Vero B4 cells: African green monkey kidney cells.
-
A549-ACE2+/TMPRSS2+ cells: Human lung adenocarcinoma cells engineered to stably express the ACE2 receptor and transmembrane protease serine subtype 2 (TMPRSS2).[1]
-
Caco-2 cells: Human colon carcinoma-derived epithelial cells.[1]
-
Calu-3 cells: Human lung cells, which endogenously express ACE2 and TMPRSS2.[1]
Virus Infection and Treatment
-
Cells were seeded in appropriate culture vessels and grown to a suitable confluency.
-
The cells were infected with the SARS-CoV-2 Wuhan strain at a multiplicity of infection (MOI) of 2 × 10⁻².[2]
-
One hour after infection, the virus inoculum was removed.
-
The cells were then treated with varying concentrations of Pamapimod.[2] A positive control (1 µM Remdesivir) and a solvent control (DMSO) were included in the experiments.[2]
-
Cell culture supernatants were harvested at 3 days post-infection (dpi) for viral load quantification.[2]
Quantification of Viral Load
-
The harvested supernatants were processed to purify viral particles.
-
Quantitative reverse transcription PCR (qRT-PCR) was performed to determine the viral RNA copies, providing a measure of viral replication.[2]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow used to evaluate the antiviral activity of Pamapimod.
Caption: Experimental workflow for assessing the antiviral activity of Pamapimod.
Signaling Pathway Involvement
While the provided data focuses on the direct antiviral effect of Pamapimod, its mechanism of action as a p38 MAPKα-specific inhibitor suggests its potential to modulate host cellular pathways involved in the viral life cycle. The general mechanism of antiviral drugs can involve interference with various stages of viral replication, including attachment, entry, uncoating, genome replication, protein synthesis, and viral assembly and release.[3] For instance, some antivirals act as nucleotide analogs to terminate viral DNA synthesis, while others inhibit viral proteases essential for protein processing.[3] The inhibition of the p38 MAPK pathway by Pamapimod likely interferes with host-pathogen interactions that are critical for efficient viral replication.
Further research into the specific downstream effects of p38 MAPKα inhibition during SARS-CoV-2 infection would provide a more detailed understanding of Pamapimod's antiviral mechanism.
References
Comparative Analysis of Small-Molecule Inhibitors Targeting SARS-CoV-2 RBD Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding and inhibitory activity of small-molecule compounds against the Receptor-Binding Domain (RBD) of various SARS-CoV-2 variants. As the virus evolves, understanding how mutations within the RBD affect the efficacy of potential therapeutics is critical for the development of broad-spectrum antiviral agents. This document summarizes key experimental data, details the methodologies used, and visualizes relevant biological pathways and experimental workflows.
While the originally requested compound "Pamaqueside" is not found in the current scientific literature, this guide focuses on a well-characterized small-molecule inhibitor, DRI-C23041 , as a case study. Data for other relevant compounds are included to provide a broader comparative context.
Data Presentation: Inhibitory Activity of Small Molecules Against SARS-CoV-2 Variants
The following tables summarize the in vitro inhibitory activity of selected small-molecule compounds against the interaction between the SARS-CoV-2 Spike RBD and the human Angiotensin-Converting Enzyme 2 (hACE2) receptor. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting the RBD-ACE2 interaction or viral entry.
| Compound | SARS-CoV-2 Variant | Assay Type | IC50 (µM) | Reference |
| DRI-C23041 | Original Strain (Wuhan-Hu-1) | ELISA-based PPI | 0.66 | [1] |
| Original Strain (Wuhan-Hu-1) | Pseudovirus Entry | 4.71 | [2] | |
| Delta (B.1.617.2) | ELISA-based PPI | Not Reported | ||
| Delta (B.1.617.2) | Pseudovirus Entry | 5.42 | [2] | |
| Omicron (B.1.1.529) | ELISA-based PPI | Not Reported | ||
| DRI-C24041 | Original Strain (Wuhan-Hu-1) | ELISA-based PPI | 2.85 | [1] |
| Original Strain (Wuhan-Hu-1) | Pseudovirus Entry | 6.58 | [2] | |
| Delta (B.1.617.2) | Pseudovirus Entry | 7.76 | [2] | |
| Congo Red | Original Strain (Wuhan-Hu-1) | Pseudovirus Entry | 20.27 | [2] |
| Delta (B.1.617.2) | Pseudovirus Entry | 3.07 | [2] | |
| Direct Violet 1 | Original Strain (Wuhan-Hu-1) | Pseudovirus Entry | 35.78 | [2] |
| Delta (B.1.617.2) | Pseudovirus Entry | 2.97 | [2] |
Note: Lower IC50 values indicate higher potency. The data highlights that the efficacy of small-molecule inhibitors can vary between different viral variants. For instance, Congo Red and Direct Violet 1 demonstrated increased potency against the Delta variant compared to the original strain in the pseudovirus entry assay.[2] DRI-C23041 maintained comparable activity against both the original and Delta strains in the same assay.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ELISA-based Protein-Protein Interaction (PPI) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the binding of the SARS-CoV-2 RBD to the hACE2 receptor in a cell-free system.
Materials:
-
High-binding 96-well microplates
-
Recombinant hACE2 protein
-
Recombinant, biotinylated SARS-CoV-2 RBD protein (from various variants)
-
Test compounds (e.g., DRI-C23041)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant hACE2 protein overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer to remove unbound hACE2. Block the wells with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Compound Incubation: Prepare serial dilutions of the test compounds. In a separate plate, pre-incubate the biotinylated SARS-CoV-2 RBD with the different concentrations of the test compounds for 1 hour at room temperature.
-
Binding Reaction: After washing the blocked plate, transfer the RBD-compound mixtures to the hACE2-coated wells and incubate for 1-2 hours at room temperature to allow for the binding of the RBD to the immobilized ACE2.
-
Detection: Wash the plate to remove unbound RBD. Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. The streptavidin will bind to the biotinylated RBD.
-
Signal Development: After a final wash, add TMB substrate to each well. The HRP enzyme will catalyze the conversion of TMB, resulting in a blue color.
-
Stopping the Reaction: Stop the reaction by adding a stop solution, which will turn the color to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of RBD bound to ACE2.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.
Pseudovirus Entry Assay
This cell-based assay measures the ability of a compound to inhibit the entry of a non-replicating pseudovirus, which expresses the SARS-CoV-2 spike protein, into host cells expressing hACE2.
Materials:
-
HEK293T cells stably expressing hACE2
-
Pseudoviruses (e.g., lentiviral or VSV-based) expressing the spike protein of different SARS-CoV-2 variants and a reporter gene (e.g., luciferase or GFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Luciferase assay reagent (if using a luciferase reporter)
-
Luminometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed hACE2-expressing HEK293T cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 1 hour.
-
Pseudovirus Infection: Add the spike-expressing pseudoviruses to the wells containing the cells and test compounds.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Quantification of Viral Entry:
-
For luciferase-based assays, lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
For GFP-based assays, visualize and quantify the GFP-positive cells using a fluorescence microscope or flow cytometer.
-
-
Data Analysis: The reporter signal is proportional to the number of infected cells. Calculate the percent inhibition of viral entry for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key processes relevant to the study of SARS-CoV-2 RBD inhibitors.
Caption: SARS-CoV-2 cell entry pathway and its inhibition by a small molecule.
Caption: Workflow for an ELISA-based RBD-ACE2 binding inhibition assay.
References
Evaluating the synergistic effects of Pamaqueside with other lipid-lowering drugs
Disclaimer: As of October 2025, publicly available data on the synergistic effects of Pamaqueside with other lipid-lowering drugs is limited. This compound is a known cholesterol absorption inhibitor, and while preclinical data exists, comprehensive clinical trial data on combination therapies is not yet available. To fulfill the structural and content requirements of this guide, we will use Ezetimibe, a well-researched cholesterol absorption inhibitor with a similar mechanism of action, as a representative example to illustrate how such a comparative analysis would be presented. The data, protocols, and pathways described herein pertain to Ezetimibe and its combination with statins.
Executive Summary
The management of hypercholesterolemia often requires a multi-faceted therapeutic approach to achieve optimal lipid-lowering goals and reduce cardiovascular risk. This guide provides a comparative analysis of the synergistic effects of combination therapy involving a cholesterol absorption inhibitor (represented by Ezetimibe) and HMG-CoA reductase inhibitors (statins). By targeting two distinct pathways in cholesterol metabolism — synthesis and absorption — this combination therapy has demonstrated superior efficacy in reducing low-density lipoprotein cholesterol (LDL-C) levels compared to statin monotherapy. This document is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating such synergistic interactions, complete with quantitative data from pivotal clinical trials, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of Combination Therapy
The addition of a cholesterol absorption inhibitor to statin therapy results in a significant incremental reduction in LDL-C levels. The following tables summarize the quantitative data from key clinical trials and meta-analyses.
Table 1: LDL-C Reduction in Combination Therapy vs. Statin Monotherapy
| Clinical Trial/Study | Treatment Arms | Baseline Mean LDL-C (mg/dL) | Mean Percentage LDL-C Reduction from Baseline | Absolute LDL-C Reduction (mg/dL) |
| IMPROVE-IT | Ezetimibe/Simvastatin 10/40 mg | 93.8 | 53.2% | 50.0 |
| Simvastatin 40 mg (placebo for ezetimibe) | 94.8 | 39.1% | 37.0 | |
| SHARP | Ezetimibe/Simvastatin 10/20 mg | 108 | ~32% (calculated) | 35 |
| Placebo | 108 | N/A | N/A | |
| Meta-analysis (Cannon et al.) | Ezetimibe + High-Intensity Statin | Not specified | Additional 14% vs. monotherapy | Not specified |
| High-Intensity Statin Monotherapy | Not specified | Not specified | Not specified | |
| Meta-analysis (Hosseini et al.) | Ezetimibe + Low/Moderate-Intensity Statin | Not specified | Significantly greater than monotherapy | Mean Difference: -6.6 mg/dL |
| High-Intensity Statin Monotherapy | Not specified | Not specified | Not specified |
Table 2: Achievement of LDL-C Goals with Combination Therapy
| Study | LDL-C Goal | Percentage of Patients Achieving Goal (Combination Therapy) | Percentage of Patients Achieving Goal (Statin Monotherapy) |
| Foody et al. (Real-world data) | < 70 mg/dL and < 100 mg/dL | Significantly higher attainment | Lower attainment |
| Meta-analysis (Hosseini et al.) | Not specified | Improved guideline goal attainment | Not specified |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of drug synergy. Below are representative methodologies for key experiments cited in the evaluation of Ezetimibe and statin combination therapy.
Clinical Trial Protocol: A Representative Example (IMPROVE-IT Trial)
-
Study Design: A multicenter, randomized, double-blind, active-control clinical trial.
-
Patient Population: Patients aged >50 years who were hospitalized with an acute coronary syndrome (ACS) and had an LDL-C level between 50 and 125 mg/dL.
-
Intervention:
-
Combination Arm: Ezetimibe (10 mg/day) co-administered with simvastatin (40 mg/day).
-
Monotherapy Arm: Simvastatin (40 mg/day) with a placebo for ezetimibe.
-
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, unstable angina requiring rehospitalization, coronary revascularization (≥30 days after randomization), or nonfatal stroke.
-
Lipid Measurement Protocol:
-
Sample Collection: Fasting blood samples were collected at baseline, 1 month, 4 months, and then annually.
-
Analysis: Serum LDL-C, total cholesterol, HDL-C, and triglycerides were determined using a direct clearing method (for LDL-C) and standard enzymatic assays for other lipids. All lipid measurements were performed at a central laboratory to ensure consistency.
-
Quality Control: Standardized procedures for sample handling, storage, and analysis were implemented across all study sites. Regular calibration and validation of laboratory equipment were performed.
-
In Vivo Animal Model for Evaluating Synergy
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis research.
-
Diet: Mice are fed a high-fat, high-cholesterol "Western" diet to induce hypercholesterolemia and atherosclerotic plaque development.
-
Treatment Groups:
-
Vehicle control.
-
Cholesterol absorption inhibitor (e.g., Ezetimibe) monotherapy.
-
Statin monotherapy.
-
Combination of cholesterol absorption inhibitor and statin.
-
-
Experimental Procedures:
-
Drug Administration: Drugs are administered daily via oral gavage for a predefined period (e.g., 12-16 weeks).
-
Lipid Profile Analysis: Blood samples are collected at baseline and at the end of the study to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using enzymatic colorimetric assays.
-
Atherosclerotic Plaque Assessment: At the end of the treatment period, mice are euthanized, and the aorta is dissected. Aortic plaque area is quantified by en face analysis after Oil Red O staining. Aortic root sections are also stained with Oil Red O to assess plaque size and composition.
-
-
Statistical Analysis: The synergistic effect is evaluated by comparing the reduction in lipid levels and plaque formation in the combination therapy group to the individual monotherapy groups. Statistical significance is determined using appropriate tests such as ANOVA followed by post-hoc tests.
Visualizing Mechanisms and Workflows
Signaling Pathways
The synergistic effect of Ezetimibe and statins stems from their complementary mechanisms of action on cholesterol homeostasis.
Caption: Dual Inhibition of Cholesterol Synthesis and Absorption.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the synergistic effects of two lipid-lowering drugs.
Caption: Workflow of a Randomized Controlled Trial for Drug Synergy.
Conclusion
The combination of a cholesterol absorption inhibitor with a statin provides a potent and synergistic approach to LDL-C reduction. This dual-pathway inhibition addresses both endogenous cholesterol production and exogenous/biliary cholesterol absorption, leading to greater efficacy than can be achieved with statin monotherapy alone. The data from large-scale clinical trials robustly support the clinical benefits of this combination in high-risk patient populations. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of novel synergistic lipid-lowering therapies. As new agents like this compound progress through clinical development, a similar comparative evaluation will be essential to delineate their role in the therapeutic armamentarium against dyslipidemia and cardiovascular disease.
Pamaqueside's Safety Profile: A Comparative Analysis with Other Experimental Cholesterol Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Pamaqueside, a cholesterol absorption inhibitor, with other classes of experimental and recently approved cholesterol-lowering therapies. Due to the limited publicly available safety data specifically for this compound (also known as CP148623), this analysis uses ezetimibe as a representative compound for the class of cholesterol absorption inhibitors. The guide summarizes key safety findings from clinical trials for PCSK9 inhibitors, ACL inhibitors, and MTP inhibitors, presenting quantitative data in structured tables and illustrating relevant biological pathways and experimental workflows with diagrams.
Executive Summary
The landscape of cholesterol-lowering therapies is rapidly evolving, with several novel mechanisms of action moving through clinical development. While efficacy in reducing low-density lipoprotein cholesterol (LDL-C) is a primary endpoint, the safety and tolerability of these new agents are critical for their potential clinical use. This guide focuses on the comparative safety profiles of four distinct classes of cholesterol inhibitors:
-
Cholesterol Absorption Inhibitors (represented by Ezetimibe): This class, to which this compound belongs, works by inhibiting the absorption of cholesterol from the small intestine.
-
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) Inhibitors: These agents, including monoclonal antibodies (alirocumab, evolocumab) and small interfering RNA (inclisiran), increase the number of LDL receptors on the liver surface.
-
ATP Citrate Lyase (ACL) Inhibitors (Bempedoic Acid): This class inhibits cholesterol synthesis in the liver at a step upstream of HMG-CoA reductase, the target of statins.
-
Microsomal Triglyceride Transfer Protein (MTP) Inhibitors (Lomitapide): These inhibitors block the assembly of apolipoprotein B-containing lipoproteins in the liver and intestines.
Overall, the safety profiles of these classes vary significantly, reflecting their different mechanisms of action. Cholesterol absorption inhibitors and PCSK9 inhibitors are generally well-tolerated, while ACL inhibitors have a manageable side-effect profile. MTP inhibitors, however, are associated with more significant safety concerns, particularly gastrointestinal and hepatic adverse events, limiting their use to specific patient populations.
Comparative Safety Data
The following tables summarize the key adverse events reported in clinical trials for each class of cholesterol inhibitors. Frequencies are presented where data is available.
Table 1: Common Adverse Events (Reported in >2% of patients and more frequently than placebo)
| Drug Class | Representative Drug(s) | Common Adverse Events | Frequency |
| Cholesterol Absorption Inhibitor | Ezetimibe | Upper respiratory tract infection, diarrhea, arthralgia, sinusitis, pain in extremities | Similar to placebo[1] |
| PCSK9 Inhibitors | Alirocumab, Evolocumab | Injection site reactions, nasopharyngitis, influenza-like illness, myalgia | Injection site reactions: 2.1% - 10.4% |
| Inclisiran | Injection site reactions, arthralgia | Injection site reactions: 8.2% | |
| ACL Inhibitor | Bempedoic Acid | Upper respiratory tract infection, muscle spasms, hyperuricemia, back pain, abdominal pain, bronchitis, pain in extremity, anemia, elevated liver enzymes | Hyperuricemia: 3.8% |
| MTP Inhibitor | Lomitapide | Diarrhea, nausea, vomiting, dyspepsia, abdominal pain | Diarrhea: 79%, Nausea: 65%, Vomiting: 31% |
Table 2: Serious Adverse Events and Events of Special Interest
| Drug Class | Representative Drug(s) | Serious Adverse Events / Events of Special Interest | Frequency / Notes |
| Cholesterol Absorption Inhibitor | Ezetimibe | Myopathy, rhabdomyolysis (rare, primarily with statin co-administration), increased liver transaminases | Rare |
| PCSK9 Inhibitors | Alirocumab, Evolocumab | Neurocognitive events | No significant difference compared to placebo in dedicated studies. |
| Inclisiran | Generally well-tolerated with a favorable long-term safety profile. | No significant increase in treatment-emergent serious adverse events compared to placebo. | |
| ACL Inhibitor | Bempedoic Acid | Gout, tendon rupture (rare) | Gout: 1.5% vs 0.4% for placebo. Tendon rupture: 0.5% vs 0% for placebo. |
| MTP Inhibitor | Lomitapide | Hepatotoxicity (hepatic steatosis, elevated transaminases), gastrointestinal adverse events | Boxed warning for hepatotoxicity. Liver monitoring is required. |
Signaling Pathways and Experimental Workflows
Diagram 1: Cholesterol Absorption and Inhibition Pathway
Caption: Mechanism of Cholesterol Absorption Inhibitors.
Diagram 2: PCSK9 Pathway and Inhibition
Caption: PCSK9 Inhibitor Mechanism of Action.
Diagram 3: Preclinical Safety Assessment Workflow
Caption: Preclinical Safety Evaluation Workflow.
Experimental Protocols
Detailed experimental protocols for safety assessment are crucial for interpreting and comparing data across different studies. While specific protocols are often proprietary, the general methodologies follow regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
1. Assessment of Liver Safety
-
Objective: To evaluate the potential for drug-induced liver injury (DILI).
-
Methodology:
-
Preclinical: In repeat-dose toxicology studies in two species (one rodent, one non-rodent), monitor serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin at regular intervals. Conduct histopathological examination of liver tissue at study termination.
-
Clinical: In all clinical trials, measure ALT, AST, ALP, and total bilirubin at baseline, at regular intervals during the study, and at the end of treatment. Follow-up on any elevations to determine clinical significance. The "Hy's Law" criteria (ALT or AST >3x the upper limit of normal [ULN] and total bilirubin >2x ULN, without initial findings of cholestasis) is a key indicator of severe DILI.
-
2. Assessment of Muscle Safety
-
Objective: To evaluate the potential for myopathy and rhabdomyolysis.
-
Methodology:
-
Preclinical: In repeat-dose toxicology studies, monitor for clinical signs of muscle weakness. Measure creatine kinase (CK) levels. Conduct histopathological examination of skeletal muscle tissue.
-
Clinical: In all clinical trials, question patients about muscle symptoms (pain, weakness, cramps) at each visit. Measure CK levels at baseline and at regular intervals, and in any patient reporting muscle symptoms. Discontinue the drug if CK levels are significantly elevated (e.g., >10x ULN) or if there is a clinically significant increase associated with muscle symptoms.
-
3. Assessment of Cardiovascular Safety
-
Objective: To evaluate potential effects on cardiovascular function.
-
Methodology:
-
Preclinical: Conduct a safety pharmacology study to assess effects on cardiovascular parameters (e.g., blood pressure, heart rate, and electrocardiogram [ECG]) in a conscious, telemetered animal model (e.g., dog or non-human primate).
-
Clinical: In a dedicated Thorough QT/QTc study, evaluate the effect of the drug at therapeutic and supratherapeutic doses on the QT interval of the ECG. In all clinical trials, record vital signs and perform ECGs at baseline and at regular intervals. Adjudicate all major adverse cardiovascular events (MACE) by an independent clinical events committee.
-
Conclusion
The development of novel cholesterol inhibitors beyond statins offers promising new avenues for managing dyslipidemia. However, a thorough understanding of their safety profiles is paramount. While this compound's specific safety data remains limited, its classification as a cholesterol absorption inhibitor suggests a likely favorable safety profile, similar to ezetimibe. In comparison, PCSK9 inhibitors and ACL inhibitors also demonstrate generally good tolerability. MTP inhibitors, while highly effective, have a more concerning safety profile that restricts their use. As more data on this compound and other emerging cholesterol-lowering therapies become available, continued comparative safety assessments will be essential to guide their optimal and safe integration into clinical practice.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Pamaqueside
Disclaimer: A specific Safety Data Sheet (SDS) for Pamaqueside was not located in the public domain. The following guidance is based on general best practices for handling chemical compounds in a research and development setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to perform a thorough risk assessment before handling this or any other chemical.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to answer specific operational questions and establish a foundation of safety and trust in your laboratory practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential chemical exposure. The minimum required PPE for handling this compound and other similar chemical compounds is outlined below.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 | Protects against chemical splashes, sprays, and airborne particles.[1] |
| Face Shield | ANSI Z87.1 | To be worn in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Provides initial protection against incidental skin contact. Double-gloving is recommended.[1] |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling powders or creating aerosols to prevent inhalation of particles. |
| Foot Protection | Closed-toe Shoes | Sturdy, non-permeable | Protects feet from spills and falling objects. |
Experimental Protocols: Handling and Disposal
Handling this compound:
-
Preparation:
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are accessible and have been recently tested.
-
-
Weighing and Aliquoting:
-
When weighing the solid form of this compound, perform the task in a fume hood to minimize the risk of inhaling airborne particles.
-
Use anti-static weighing paper or a weighing boat.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
-
During Use:
-
Always handle solutions containing this compound within a fume hood.
-
Keep all containers of this compound clearly labeled and tightly sealed when not in use.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.
-
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, weighing boats) in a designated, labeled hazardous waste bag.
-
Collect all liquid waste in a compatible, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated secondary containment area to prevent spills.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
